Foslevcromakalim
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1802655-72-6 |
|---|---|
Molecular Formula |
C16H19N2O6P |
Molecular Weight |
366.30 g/mol |
IUPAC Name |
[(3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromen-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H19N2O6P/c1-16(2)15(24-25(20,21)22)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)23-16/h5-6,8,14-15H,3-4,7H2,1-2H3,(H2,20,21,22)/t14-,15+/m1/s1 |
InChI Key |
JRUHOGHWZXTUMZ-CABCVRRESA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Foslevcromakalim on KATP Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Foslevcromakalim is a prodrug that, upon administration, is converted to its active form, levcromakalim.[1] Levcromakalim is a potent activator of ATP-sensitive potassium (KATP) channels, a critical link between cellular metabolism and electrical excitability in various tissues.[2] This guide provides a detailed examination of the molecular mechanism by which levcromakalim modulates KATP channel function. It delves into the specific binding interactions, the subsequent conformational changes that favor channel opening, and the interplay with endogenous regulators like ATP and ADP. Furthermore, this document summarizes key quantitative data, outlines relevant experimental protocols for studying these interactions, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction to KATP Channels and this compound
ATP-sensitive potassium (KATP) channels are octameric protein complexes composed of four pore-forming inwardly rectifying potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[2] These channels are expressed in numerous cell types, including pancreatic beta cells, vascular smooth muscle cells, and neurons, where they play pivotal roles in processes like insulin secretion and the regulation of vascular tone.[2][3] KATP channels function as metabolic sensors; high intracellular ATP concentrations lead to channel closure, whereas an increased ATP/ADP ratio promotes channel opening.[2]
This compound is the prodrug form of levcromakalim, the active enantiomer of cromakalim.[1][4] Levcromakalim belongs to the benzopyran class of KATP channel openers and primarily targets channels containing the SUR2 subunit, which are prevalent in smooth muscle and cardiomyocytes.[5] Its ability to open these channels leads to potassium efflux, membrane hyperpolarization, and subsequent vasodilation.[6]
Core Mechanism of Action
The therapeutic and physiological effects of this compound are mediated by the actions of its active metabolite, levcromakalim, on the KATP channel complex. The mechanism can be dissected into a series of molecular events:
Binding to the SUR2 Subunit
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of levcromakalim on the SUR2 subunit of the KATP channel.[7][8] Levcromakalim binds to a common site within the transmembrane domain (TMD) of the SUR2 subunit, specifically in a pocket formed between TMD1 and TMD2.[8] This binding pocket is embraced by several transmembrane helices, including TM10, TM11, TM12, TM14, and TM17.[7][8] This interaction is distinct from the binding site of SUR1-selective openers.[7]
Allosteric Modulation and Conformational Changes
The binding of levcromakalim to the SUR2 subunit induces a conformational change in the channel complex. This change is allosteric, meaning the binding event at one site influences the functional state of a distant part of the protein, in this case, the Kir6.x pore. Levcromakalim's interaction synergizes with Mg-nucleotides to stabilize the SUR2 subunit in a state where its nucleotide-binding domains (NBDs) are dimerized.[8] This NBD-dimerized conformation is thought to be the active state that promotes the opening of the associated Kir6.x pore.
This mechanism effectively lowers the energy barrier for channel opening, increasing the channel's open probability (Po). By stabilizing the open state, levcromakalim counteracts the inhibitory effect of ATP, which normally binds to the Kir6.2 subunit to promote channel closure.[7]
Signaling Pathway
The signaling cascade initiated by this compound administration is a multi-step process that culminates in the hyperpolarization of the target cell membrane.
Figure 1: Signaling pathway of this compound action.
Quantitative Data
The activity of levcromakalim has been quantified in various experimental systems. The following table summarizes key parameters, providing a comparative overview of its potency and affinity for different KATP channel subtypes and tissues.
| Parameter | Channel/Tissue | Value | Reference |
| pKi | SUR2A | 6.37 ± 0.04 | [5] |
| pKi | SUR2B | 6.95 ± 0.03 | [5] |
| pEC50 | Human pial arteries | 6.36 ± 0.09 | [5] |
| pEC50 | Human omental arteries | 6.32 ± 0.3 | [5] |
| pEC50 | Rat basilar arteries | 6.32 ± 0.09 | [5] |
| pEC50 | Rat middle cerebral arteries | 5.46 ± 0.17 | [5] |
| pEC50 | Rat middle meningeal arteries | 7.14 ± 0.11 | [5] |
| IC50 | Guinea pig trachea | 490 nM | [4] |
Note: pKi and pEC50 are the negative logarithms of the inhibitor constant and half-maximal effective concentration, respectively. A higher value indicates greater potency.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on specialized biophysical and pharmacological techniques. Below are detailed methodologies for two fundamental experimental approaches.
Electrophysiology: Inside-Out Patch-Clamp
This technique directly measures the activity of single KATP channels in a patch of cell membrane, allowing for the study of how levcromakalim affects channel gating properties.
Objective: To determine the effect of levcromakalim on the open probability (Po) of KATP channels.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human Kir6.1/SUR2B or Kir6.2/SUR2A KATP channel subtypes.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with pipette solution. The pipette solution should contain (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, and 10 HEPES, adjusted to pH 7.4 with KOH.
-
Cell Preparation: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an external bath solution (e.g., Tyrode's solution).
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Excise Patch: Retract the pipette from the cell to excise a patch of membrane, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Data Acquisition: Clamp the membrane potential at a constant voltage (e.g., -50 mV) and record single-channel currents using a patch-clamp amplifier.
-
Experimental Procedure:
-
Initially, perfuse the patch with a control solution containing an inhibitory concentration of ATP (e.g., 100 µM) to observe basal channel activity.
-
Switch to a solution containing the same concentration of ATP plus the desired concentration of levcromakalim (e.g., 1 µM).
-
Record channel activity for a sufficient duration (e.g., 2-5 minutes) in each condition.
-
To confirm the effect is KATP channel-mediated, apply a blocker such as glibenclamide (e.g., 10 µM) at the end of the experiment.
-
-
Data Analysis: Analyze the recorded currents to determine the channel open probability (Po) in the presence and absence of levcromakalim.
Experimental Workflow Diagram
The process of characterizing a KATP channel opener like levcromakalim follows a structured workflow from molecular cloning to functional analysis.
References
- 1. Facebook [cancer.gov]
- 2. Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Levcromakalim | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 5. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural identification of vasodilator binding sites on the SUR2 subunit [ouci.dntb.gov.ua]
An In-depth Technical Guide to Foslevcromakalim: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foslevcromakalim is a novel therapeutic agent under investigation for the management of glaucoma. It is a phosphate ester prodrug of levcromakalim, a potent and selective opener of adenosine triphosphate (ATP)-sensitive potassium (KATP) channels. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for preclinical evaluation are also presented to facilitate further research and development in this area.
Chemical Structure and Properties
This compound is systematically named (3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl dihydrogen phosphate. It is a water-soluble prodrug designed to overcome the poor aqueous solubility of its active metabolite, levcromakalim. Upon topical administration to the eye, it is readily converted to levcromakalim by endogenous phosphatases.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl dihydrogen phosphate |
| SMILES | CC1(C)O--INVALID-LINK----INVALID-LINK--c3cc(C#N)ccc31 |
| CAS Number | 1802655-72-6[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its active metabolite, Levcromakalim, is provided below.
| Property | This compound | Levcromakalim |
| Molecular Formula | C16H19N2O6P[1] | C16H18N2O3[2][3] |
| Molecular Weight ( g/mol ) | 366.31[1] | 286.33[2][3] |
| Melting Point (°C) | Data not available | 242-244[4][5] |
| Solubility | Water-soluble | Soluble to 10 mM in DMSO[2][6] |
| pKa | Data not available | 13.18 (Predicted)[5] |
Mechanism of Action and Signaling Pathway
This compound exerts its intraocular pressure (IOP)-lowering effects by activating ATP-sensitive potassium (KATP) channels in the trabecular meshwork, a key tissue in the regulation of aqueous humor outflow.
Upon topical administration, this compound penetrates the cornea and is hydrolyzed by ocular phosphatases to its active form, Levcromakalim. Levcromakalim then binds to the sulfonylurea receptor (SUR) subunit of the KATP channel complex in the trabecular meshwork cells. This binding induces a conformational change in the channel, leading to its opening. The opening of KATP channels allows for the efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization is thought to induce relaxation of the trabecular meshwork cells, leading to an increase in the facility of aqueous humor outflow and a subsequent reduction in IOP.[7][8]
Recent studies suggest the involvement of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway downstream of KATP channel activation. The precise mechanism by which KATP channel opening leads to ERK1/2 phosphorylation and subsequent cellular effects in the trabecular meshwork is an active area of investigation.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in a rabbit model of ocular hypertension.
Formulation of this compound Ophthalmic Solution
This protocol describes the preparation of a sterile ophthalmic solution of this compound for topical administration.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Aseptically weigh the required amount of this compound powder to prepare the desired concentration (e.g., 0.1%, 0.5%, 1% w/v).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in a pre-determined volume of sterile PBS.
-
Gently agitate the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared ophthalmic solution at 4°C, protected from light.
In Vivo Evaluation of Intraocular Pressure in Rabbits
This protocol details the procedure for inducing ocular hypertension and measuring the effect of topical this compound on IOP in New Zealand White rabbits.[9][10]
Animals:
-
Male New Zealand White rabbits (2.5-3.0 kg)
Induction of Ocular Hypertension:
-
A single intracameral injection of 0.1 mL of a-chymotrypsin (150 units) can be used to induce sustained elevation of IOP. IOP should be monitored daily until a stable hypertensive state is achieved (typically 3-5 days).
Experimental Procedure:
-
Baseline IOP is measured in both eyes of each rabbit using a calibrated tonometer.
-
A single drop (approximately 50 µL) of the this compound ophthalmic solution is administered topically to one eye (treated eye).
-
The contralateral eye receives a single drop of the vehicle (sterile PBS) and serves as a control.
-
IOP is measured in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-instillation.
-
All measurements should be taken by an operator masked to the treatment groups.
Measurement of Aqueous Humor Outflow Facility
This protocol outlines the tonographic method for assessing changes in aqueous humor outflow facility following this compound treatment.[1][11]
Procedure:
-
Following the final IOP measurement in the in vivo study, animals are anesthetized.
-
A pneumatonometer is applied to the cornea to record the baseline IOP.
-
A predetermined pressure (e.g., 15 mmHg above baseline) is applied to the eye for a fixed duration (e.g., 2 minutes).
-
The IOP is recorded immediately after the pressure is released.
-
The change in intraocular volume is calculated based on the pressure-volume relationship for the rabbit eye.
-
The outflow facility (C) is calculated as the change in volume divided by the change in pressure over time (µL/min/mmHg).
Western Blot Analysis of ERK1/2 Phosphorylation in Trabecular Meshwork
This protocol describes the methodology to assess the activation of the ERK1/2 signaling pathway in the trabecular meshwork of treated and control eyes.[12][13][14][15]
Procedure:
-
Immediately following the outflow facility measurements, the rabbits are euthanized, and the eyes are enucleated.
-
The trabecular meshwork tissue is carefully dissected from both the treated and control eyes under a dissecting microscope.
-
The tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified by densitometry, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.
Conclusion
This compound represents a promising new approach for the treatment of glaucoma by targeting the conventional outflow pathway. Its mechanism of action as a KATP channel opener leads to increased aqueous humor outflow and a reduction in intraocular pressure. The experimental protocols provided in this guide offer a robust framework for the continued preclinical investigation of this novel therapeutic agent. Further research is warranted to fully elucidate the downstream signaling pathways and to optimize its clinical application.
References
- 1. A new procedure for the measurement of the outflow facility in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Levcromakalim | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 4. Levcromakalim [drugfuture.com]
- 5. LEVCROMAKALIM CAS#: 94535-50-9 [m.chemicalbook.com]
- 6. Levcromakalim | Inward Rectifier Potassium Channel Activators: R&D Systems [rndsystems.com]
- 7. ATP-Sensitive Potassium (KATP) Channel Activation Decreases Intraocular Pressure in the Anterior Chamber of the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-sensitive potassium (KATP) channel activation decreases intraocular pressure in the anterior chamber of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cromakalim and nicorandil on intraocular pressure after topical administration in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Oxidative stress response signaling pathways in trabecular meshwork cells and their effects on cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK1/2 antibody (11257-1-AP) | Proteintech [ptglab.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
The Role of Foslevcromakalim in Modulating Episcleral Venous Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated intraocular pressure (IOP) is a primary and modifiable risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. A critical determinant of IOP is the episcleral venous pressure (EVP), which represents the pressure in the veins that drain aqueous humor from the eye.[1] Foslevcromakalim (formerly known as QLS-101) is an innovative prodrug of levcromakalim, a potent ATP-sensitive potassium (KATP) channel opener, being developed as a topical ophthalmic solution to lower IOP.[1] This technical guide provides an in-depth analysis of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound's role in modulating EVP. By targeting the distal outflow pathway, this compound presents a novel therapeutic strategy for the management of glaucoma.
Introduction: The Significance of Episcleral Venous Pressure in Glaucoma
Intraocular pressure is governed by the balance between aqueous humor production and its drainage through the trabecular and uveoscleral outflow pathways. The conventional outflow pathway, which accounts for the majority of aqueous humor drainage, terminates in the episcleral veins.[2] Consequently, the pressure within these veins, the EVP, establishes a floor below which IOP cannot be reduced by conventional means.[2] In healthy individuals, EVP is a relatively stable component of IOP; however, its elevation can contribute to the pathogenesis of glaucoma. This compound represents a new class of ocular hypotensive agents that uniquely target the modulation of EVP.
Mechanism of Action: KATP Channel Activation and Vasodilation
This compound is a phosphate ester prodrug that, upon topical administration to the eye, is converted by alkaline phosphatases present in ocular tissues into its active moiety, levcromakalim.[3] Levcromakalim is a selective opener of ATP-sensitive potassium (KATP) channels.[1] These channels are present in the smooth muscle cells of the vasculature, including the episcleral veins.
The activation of KATP channels in these venous smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation. The widening of the episcleral veins reduces resistance to aqueous humor outflow from Schlemm's canal, thereby lowering EVP and, consequently, IOP.[4][5]
Signaling Pathway of Levcromakalim in Episcleral Venous Smooth Muscle
Caption: Signaling pathway of this compound in reducing episcleral venous pressure.
Data Presentation: Preclinical and Clinical Findings
The ocular hypotensive effects of this compound and its active metabolite have been evaluated in a variety of preclinical models and in human clinical trials.
Table 1: Preclinical Efficacy of this compound (QLS-101) and Related Compounds
| Compound | Species/Model | Dose/Concentration | IOP Reduction | EVP Reduction | Reference |
| QLS-101 | C57BL/6J Mice | 0.2% once daily | 2.1 ± 0.4 mmHg (after 5 days) | Not Reported | [3] |
| QLS-101 | C57BL/6J Mice | 0.4% once daily | 4.8 ± 0.7 mmHg (sustained for 24h) | Not Reported | [3] |
| CKLP1 | Normotensive Dogs | 10 mM once daily | 18.9% ± 1.1% | Not Reported | [6] |
| CKLP1 | African Green Monkeys | 10 mM once daily | 16.7% ± 6.7% | Not Reported | [6] |
| Latanoprost | Balb/c Mice | 0.005% | Reduced from 11.1 to 7.7 mmHg | Reduced from 5.0 to 3.7 mmHg | [7] |
*CKLP1 is a cromakalim prodrug closely related to this compound.
Table 2: Pharmacokinetic Parameters of this compound (QLS-101) and Levcromakalim
| Parameter | Species | Dose (Topical) | QLS-101 | Levcromakalim | Reference |
| Plasma T1/2 (h) | Rabbits | 0.8–3.2 mg/eye/day | 5.50–8.82 | Similar to QLS-101 | [8] |
| Plasma T1/2 (h) | Dogs | 0.8–3.2 mg/eye/day | 3.32–6.18 | Similar to QLS-101 | [8] |
| Plasma Cmax (ng/mL) | Dogs | 10 mM once daily | 10.6 ± 1.6 | 1.2 ± 0.2 | [6] |
| Plasma Tmax (min) | Dogs | 10 mM once daily | 80.0 ± 34.6 | 120 | [6] |
Clinical Trial Summary
Phase 2 clinical trials (QC-201) for this compound (QLS-101) in patients with primary open-angle glaucoma (POAG) or ocular hypertension have demonstrated a favorable safety and tolerability profile, with no evidence of hyperemia (eye redness).[4][5] The trials also showed a positive efficacy signal in lowering IOP.[4][5] A second-generation formulation, QLS-111, in a Phase 2 study of 62 adults with POAG or OHT, showed that a 0.015% concentration dosed in the evening resulted in a mean IOP reduction of 3.7 mmHg from baseline.[9] In a separate study, QLS-111 as an adjunct to latanoprost demonstrated a further 3.2 mmHg to 3.6 mmHg reduction in IOP.[9]
Experimental Protocols
In Vivo Measurement of Episcleral Venous Pressure in Mice
This protocol is adapted from methodologies utilizing constant-flow infusion to determine aqueous humor dynamics.
Objective: To measure EVP in anesthetized mice.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
30-gauge microneedle
-
Pressure transducer
-
Microdialysis infusion pump
-
Reservoir manometer
-
Stereomicroscope
-
Sterile saline solution (BSS-Plus®)
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Place the mouse on a heated platform to maintain body temperature.
-
Under a stereomicroscope, cannulate the anterior chamber of the eye with a 30-gauge microneedle connected to the pressure transducer and infusion system.
-
Record the baseline IOP.
-
Switch the infusion line to the reservoir manometer.
-
Gradually lower the height of the reservoir, thereby decreasing the intracameral pressure at a controlled rate (e.g., 0.5 mmHg/min).
-
Carefully observe the limbal area for the first sign of blood reflux into Schlemm's canal from the episcleral veins.
-
The pressure recorded at the moment of blood reflux is designated as the EVP.
-
Repeat the measurement multiple times in the same eye to ensure reproducibility.
References
- 1. Facebook [cancer.gov]
- 2. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular Hypotensive Properties and Biochemical Profile of QLS-101, a Novel ATP-Sensitive Potassium (KATP) Channel Opening Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qlaris.bio [qlaris.bio]
- 5. Phase 2 Data Favorable for QLS-101 Safety, Efficacy | Glaucoma Physician [glaucomaphysician.net]
- 6. Pharmacological Profile and Ocular Hypotensive Effects of Cromakalim Prodrug 1, a Novel ATP-Sensitive Potassium Channel Opener, in Normotensive Dogs and Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Preclinical Pharmacokinetic Profile of Topical Ophthalmic and Intravenous Delivery of QLS-101, a Novel ATP-Sensitive Potassium Channel Opening Ocular Hypotensive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
An In-Depth Technical Guide to the Vasodilatory Effects of Foslevcromakalim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foslevcromakalim is a prodrug of levcromakalim, a potent and selective opener of adenosine triphosphate-sensitive potassium (KATP) channels.[1] Its primary pharmacological action, mediated by its active metabolite levcromakalim, is the induction of vasodilation through the hyperpolarization of vascular smooth muscle cells. This technical guide provides a comprehensive overview of the vasodilatory effects of this compound, focusing on the molecular mechanisms, experimental evidence, and methodological considerations relevant to its investigation. While direct experimental data on this compound is limited, this guide will focus on the extensive research conducted on levcromakalim to elucidate the vasodilatory properties of its parent prodrug.
Mechanism of Action: KATP Channel Activation
The vasodilatory effect of this compound is contingent upon its conversion to the active moiety, levcromakalim.[2] Levcromakalim exerts its action by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel in the plasma membrane of vascular smooth muscle cells. This binding event promotes the open state of the channel, leading to an increased efflux of potassium ions (K+) from the cell. The resulting hyperpolarization of the cell membrane inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of extracellular calcium (Ca2+). The subsequent decrease in intracellular Ca2+ concentration leads to the dephosphorylation of myosin light chains and, consequently, relaxation of the vascular smooth muscle and vasodilation.
Figure 1: Signaling pathway of this compound-induced vasodilation.
Quantitative Data on Levcromakalim-Induced Vasodilation
The following tables summarize the quantitative data from various in vitro studies investigating the vasodilatory effects of levcromakalim on isolated arterial preparations. The data is presented as EC50 (half-maximal effective concentration) and Rmax (maximal relaxation).
Table 1: EC50 Values for Levcromakalim-Induced Vasodilation
| Vessel Type | Species | Pre-constriction Agent | EC50 (µM) | Reference |
| Human Portal Vein | Human | Noradrenaline | 4.53 | [3] |
| Human Umbilical Artery | Human | Serotonin | Not Reported | [4] |
| Rabbit Coronary Artery | Rabbit | U46619 | 0.343 | [1] |
| Rat Aorta | Rat | Phenylephrine | Not Reported | |
| Rat Cerebral Parenchymal Arterioles | Rat | Prostaglandin F2α | Not Reported |
Table 2: Maximal Relaxation (Rmax) Values for Levcromakalim-Induced Vasodilation
| Vessel Type | Species | Pre-constriction Agent | Rmax (%) | Reference |
| Human Umbilical Artery (Healthy) | Human | Serotonin | 80.37 | [4] |
| Human Umbilical Artery (Preeclamptic) | Human | Serotonin | 79.13 | [4] |
| Rabbit Coronary Artery | Rabbit | U46619 | 80.3 | [1] |
Table 3: Concentration-Response Data for Levcromakalim-Induced Vasodilation in Rat Cerebral Parenchymal Arterioles
| Levcromakalim Concentration (M) | Vasodilation (%) |
| 3 x 10⁻⁸ | ~10 |
| 1 x 10⁻⁷ | ~40 |
| 3 x 10⁻⁷ | ~75 |
Data estimated from graphical representation in the cited reference.
Experimental Protocols
In Vitro Vasodilation Assay (Isolated Arterial Rings)
This protocol is a standard method for assessing the direct vasodilatory effects of a compound on isolated blood vessels.
1. Tissue Preparation:
-
Arteries (e.g., thoracic aorta, coronary artery, mesenteric artery) are carefully dissected from euthanized animals (e.g., rats, rabbits).
-
The surrounding connective tissue is removed, and the artery is cut into rings of 2-4 mm in length.
-
In some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire or forceps.
2. Organ Bath Setup:
-
Arterial rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to a force-displacement transducer to record changes in isometric tension.
3. Equilibration and Pre-constriction:
-
The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).
-
After equilibration, the rings are pre-constricted with a vasoactive agent (e.g., phenylephrine, prostaglandin F2α, U46619) to induce a stable submaximal contraction.
4. Concentration-Response Curve Generation:
-
Once a stable contraction is achieved, cumulative concentrations of levcromakalim are added to the organ bath.
-
The relaxation response at each concentration is recorded as a percentage of the pre-induced contraction.
-
A concentration-response curve is then plotted to determine the EC50 and Rmax values.
References
- 1. levcromakalim | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Facebook [cancer.gov]
- 3. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasorelaxant effect of levcromakalim on isolated umbilical arteries of preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
Foslevcromakalim: A Comprehensive Technical Guide to its Impact on Intraocular Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Foslevcromakalim, a novel ATP-sensitive potassium (KATP) channel opener, represents a promising new class of ocular hypotensive agents for the management of glaucoma. As a prodrug of levcromakalim, it is readily converted to its active form, which has demonstrated significant efficacy in lowering intraocular pressure (IOP) in a variety of preclinical models. This technical guide provides an in-depth analysis of the mechanism of action, quantitative effects on aqueous humor dynamics, and detailed experimental protocols from key studies investigating this compound and its active counterparts. The unique mechanism, which involves reducing episcleral venous pressure and lowering distal outflow resistance, suggests a potential for additive therapeutic effects when used in combination with existing glaucoma medications. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of ophthalmology.
Mechanism of Action: Targeting ATP-Sensitive Potassium Channels
This compound exerts its ocular hypotensive effects through the activation of ATP-sensitive potassium (KATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical activity.
Upon topical administration to the eye, the prodrug this compound is converted to its active metabolite, levcromakalim.[1] Levcromakalim then acts as a KATP channel opener.[1] The molecular structure of these channels is a hetero-octamer composed of four sulfonylurea receptor (SUR) subunits and four inwardly rectifying potassium channel (Kir) subunits.[2]
Studies have specifically implicated the Kir6.2 subunit as essential for the IOP-lowering effect of cromakalim, the racemate of levcromakalim. In mice lacking the Kir6.2 subunit (Kir6.2-/-), cromakalim had no effect on IOP, confirming the critical role of this subunit in its mechanism of action.[3]
The activation of KATP channels in the ocular outflow pathways, particularly in the distal portion of the conventional outflow pathway, leads to a reduction in episcleral venous pressure. This is a unique mechanism compared to many existing glaucoma therapies.[3][4] By targeting the vasculature in this region, this compound facilitates the drainage of aqueous humor from the eye, thereby lowering IOP.[3][4]
Quantitative Data on Intraocular Pressure Reduction
The IOP-lowering efficacy of this compound's active form has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Effect of Cromakalim Prodrug 1 (CKLP1) on Episcleral Venous Pressure in C57BL/6 Mice
| Treatment | Episcleral Venous Pressure (mm Hg) | P-value |
| Control | 8.9 ± 0.1 | < 0.0001 |
| CKLP1 | 6.2 ± 0.1 | < 0.0001 |
| Data from in vivo constant flow infusion studies.[3][4] |
Table 2: Effect of Cromakalim on Intraocular Pressure in Human Anterior Segments (ex vivo)
| Treatment | Initial IOP (mm Hg) | IOP at 24 hours (mm Hg) | P-value |
| Vehicle | 15.89 ± 5.33 | 15.56 ± 4.88 | 0.89 |
| Cromakalim (2 µM) | 19.33 ± 2.78 | 13.22 ± 2.64 | < 0.001 |
| Human anterior segments in perfusion culture.[5][6] |
Table 3: Effect of Cromakalim on Intraocular Pressure in C57BL/6 Mice (in vivo)
| Treatment | IOP Reduction (%) | Absolute IOP Reduction (mm Hg) | P-value |
| Cromakalim (5 mM) | 18.75 ± 2.22 | 3.19 ± 0.41 | 0.002 |
| Topical administration once daily for 5 days.[5] |
Table 4: Additive Effect of Cromakalim with Latanoprost Free Acid (LFA) in C57BL/6 Mice
| Treatment | Additional IOP Reduction (%) | P-value |
| Cromakalim (5 mM) + LFA (0.1 mM) vs. Cromakalim alone | 78.52 ± 47.57 | 0.002 |
| Cromakalim (5 mM) + LFA (0.1 mM) vs. LFA alone | 55.74 ± 19.32 | 0.002 |
| Demonstrates the potential for combination therapy.[5] |
Detailed Experimental Protocols
To facilitate further research and replication, detailed methodologies for key experiments are provided below.
In Vivo Intraocular Pressure Measurement in Mice
This protocol outlines the procedure for measuring IOP in conscious mice following topical administration of this compound or its analogues.
Protocol Details:
-
Animal Model: C57BL/6 mice are commonly used. For mechanism-of-action studies, knockout models such as Kir6.2-/- mice can be employed.[5]
-
Acclimatization: Prior to the experiment, mice are handled and accustomed to the rebound tonometer to minimize stress-induced IOP fluctuations.
-
Baseline Measurement: Baseline IOP is measured in conscious animals using a handheld rebound tonometer.
-
Drug Administration: A 5 µl drop of the test solution (e.g., 5 mM cromakalim in a vehicle containing a surfactant like Cremophor EL to aid in corneal penetration) is applied topically to one eye.[5] The contralateral eye receives the vehicle alone as a control.
-
Post-Treatment Measurement: IOP is measured at various time points after administration, typically including 1, 4, and 23 hours, for a specified number of consecutive days.[5]
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis, such as a paired t-test, is used to determine the significance of the IOP reduction.
Ex Vivo Human Anterior Segment Perfusion Culture
This model allows for the direct assessment of a compound's effect on aqueous humor outflow facility and IOP in human ocular tissue.
Protocol Details:
-
Tissue Preparation: Human donor eyes are obtained from an eye bank. The anterior segment is dissected, and the lens, iris, and ciliary body are carefully removed to isolate the trabecular meshwork and Schlemm's canal.[6]
-
Culture Setup: The anterior segment is placed in a specialized perfusion culture dish.[6] The system is sealed to ensure that the perfusion medium flows through the natural outflow pathways.
-
Perfusion: A culture medium is perfused through the anterior chamber at a constant physiological rate (e.g., 2.5 µl/min).[6] The intraocular pressure is continuously monitored with a pressure transducer.
-
Drug Treatment: Once a stable baseline pressure is established, the test compound (e.g., 2 µM cromakalim) is added to the perfusion medium.[5][6]
-
Data Acquisition and Analysis: The pressure is recorded over time (e.g., 24 hours) to observe the effect of the drug. Outflow facility can be calculated from the pressure and flow rate data.
Future Directions and Clinical Significance
The data presented in this guide underscore the potential of this compound as a first-in-class therapeutic for glaucoma. Its unique mechanism of action, targeting the distal outflow pathway to reduce episcleral venous pressure, distinguishes it from currently available treatments.[3][4] This novel approach may offer an effective treatment option for patients who are refractory to or intolerant of existing medications.
Furthermore, the demonstrated additive effect when combined with other ocular hypotensive agents, such as prostaglandin analogs and beta-blockers, suggests that this compound could be a valuable component of combination therapy for glaucoma.[4][5]
Further research, including well-designed clinical trials, is necessary to fully elucidate the safety and efficacy of this compound in human subjects. Key areas for future investigation include optimizing dosing regimens, evaluating long-term efficacy and safety, and exploring its potential in different types of glaucoma. The promising preclinical data detailed herein provide a strong rationale for the continued development of this compound as a next-generation treatment for elevated intraocular pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Effect of Cromakalim Prodrug 1 (CKLP1) on Aqueous Humor Dynamics and Feasibility of Combination Therapy With Existing Ocular Hypotensive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cromakalim Prodrug 1 (CKLP1) on Aqueous Humor Dynamics and Feasibility of Combination Therapy With Existing Ocular Hypotensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research on Foslevcromakalim and its Neuroprotective Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Foslevcromakalim, a phosphate ester prodrug, is rapidly converted in vivo to its active form, levcromakalim. Levcromakalim is a potent activator of adenosine triphosphate (ATP)-sensitive potassium (KATP) channels. This guide delves into the foundational preclinical research highlighting the neuroprotective effects of levcromakalim and its racemic mixture, cromakalim. The primary mechanism of neuroprotection involves the opening of KATP channels on neuronal membranes, leading to hyperpolarization and subsequent stabilization of the resting membrane potential. This action mitigates the detrimental downstream effects of ischemic insults and excitotoxicity, including the dysregulation of intracellular calcium homeostasis and the activation of apoptotic pathways. This document provides a comprehensive overview of the quantitative data from key preclinical studies, detailed experimental methodologies, and a visualization of the proposed signaling pathways.
Core Mechanism of Action: KATP Channel Activation
Levcromakalim exerts its neuroprotective effects by selectively opening ATP-sensitive potassium (KATP) channels, which are crucial in linking cellular metabolism to electrical activity in neurons.[1] Under normal physiological conditions, high intracellular ATP levels keep these channels closed.[1] However, during pathological states such as ischemia, a drop in the ATP/ADP ratio triggers the opening of KATP channels.[1]
The activation of KATP channels by levcromakalim leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane.[1][2] This hyperpolarization makes neurons less excitable, thereby counteracting the excessive depolarization induced by ischemic conditions and excitotoxic neurotransmitters like glutamate.[2] This fundamental action is the cornerstone of the neuroprotective effects observed in preclinical models.
Quantitative Data from Preclinical Neuroprotection Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of cromakalim (the racemic mixture containing levcromakalim).
Table 1: Neuroprotective Efficacy of Cromakalim in a Rat Model of Chemical Ischemia
| Parameter | Model | Treatment | Outcome | Reference |
| Neuronal Viability | Primary rat neuronal cultures subjected to metabolic poisoning with iodoacetic acid (150 µM for 150 min) | 10 µM cromakalim (15 min prior to insult) | Induced resistance to neuronal damage (quantitative data on percentage of viable cells not specified) | [3] |
| Cellular ATP Content | Same as above | Metabolic poisoning | Decrease from 65.3 ± 13.4 to 21.6 ± 11.7 nmole/mg protein | [3] |
Table 2: Effects of Cromakalim on Ischemia-Reperfusion Injury in Diabetic Rats
| Parameter | Control (Ischemia-Reperfusion) | Cromakalim Treatment | Outcome | Reference |
| Neurological Score | Significantly high | Significantly reduced | Improvement in neurological function | [4] |
| Malondialdehyde (MDA) Levels | Significantly high | Significantly reduced | Reduction in lipid peroxidation | [4] |
| Superoxide Dismutase (SOD) Levels | Significantly low | Significantly raised | Enhancement of antioxidant defense | [4] |
| Na+/K+ ATPase Pump Activity | Significantly low | Significantly raised | Restoration of ion pump function | [4] |
| Caspase-3 Levels | Significantly high | Significantly reduced | Inhibition of apoptosis | [5] |
Table 3: Cardioprotective Effect of Cromakalim in a Canine Model of Ischemia
| Parameter | Model | Treatment | Outcome | Reference |
| Infarct Size | Anesthetized dogs with 90-min coronary occlusion and 5-h reperfusion | Cromakalim (10 µg/kg + 0.3 µg/kg/min infusion) | 40% reduction in infarct size compared to vehicle group | [6] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the foundational research on cromakalim's neuroprotective effects.
In Vitro Model of Chemical Ischemia and Assessment of Neuronal Viability
Objective: To assess the neuroprotective effect of cromakalim on neuronal cultures subjected to a chemical mimic of ischemia.
Experimental Model: Primary neuronal cultures derived from rats.
Protocol:
-
Induction of Chemical Ischemia: Neuronal cultures are subjected to metabolic poisoning by incubation with 150 µM iodoacetic acid for 150 minutes. This is followed by a 1-hour reperfusion period where the iodoacetic acid-containing medium is replaced with normal culture medium.[3]
-
Treatment: Cromakalim (10 µM) is added to the culture medium 15 minutes prior to the induction of chemical ischemia.[3]
-
Assessment of Neuronal Viability (Trypan Blue Exclusion Assay):
-
Prepare a 0.4% solution of trypan blue in a balanced salt solution (e.g., PBS).
-
Following the reperfusion period, gently aspirate the culture medium.
-
Add a 1:1 mixture of the cell suspension and 0.4% trypan blue solution to the cells.
-
Incubate at room temperature for approximately 3 minutes.
-
Using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.
-
Cell viability is calculated as: (Number of viable cells / Total number of cells) x 100%.[7]
-
In Vivo Model of Cerebral Ischemia-Reperfusion Injury
Objective: To evaluate the neuroprotective effects of cromakalim in a rat model of stroke.
Experimental Model: Rats with middle cerebral artery occlusion (MCAO).
Protocol:
-
Induction of Ischemia-Reperfusion: The middle cerebral artery is occluded for a specified period, followed by reperfusion to mimic the conditions of a stroke.
-
Treatment: Cromakalim (10 mg/kg, intraperitoneally) is administered daily for 42 days in rats subjected to MCAO.[4]
-
Assessment of Neurological Deficit: Neurological function is assessed 24 hours post-surgery using a standardized neurological scoring system.[4]
-
Biochemical Assessments:
-
Lipid Peroxidation: Malondialdehyde (MDA) levels in brain tissue are measured as an indicator of oxidative stress.
-
Antioxidant Enzyme Activity: Superoxide dismutase (SOD) activity in brain tissue is measured to assess the antioxidant capacity.
-
Ion Pump Function: Na+/K+ ATPase pump activity is measured in brain tissue homogenates.
-
Apoptosis: Caspase-3 levels in brain tissue are quantified to assess the extent of apoptosis.[5]
-
Signaling Pathways in Levcromakalim-Mediated Neuroprotection
The neuroprotective effects of levcromakalim are initiated by the opening of KATP channels, which triggers a cascade of downstream signaling events. The following diagrams illustrate the proposed pathways.
Caption: Core neuroprotective signaling pathway of Levcromakalim.
Caption: Potential upstream modulation of KATP channels in neuroprotection.
Concluding Remarks
The foundational research on levcromakalim and cromakalim provides compelling evidence for their neuroprotective properties, primarily mediated through the activation of ATP-sensitive potassium channels. The data from in vitro and in vivo models demonstrate a reduction in neuronal damage, oxidative stress, and apoptosis following ischemic insults. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of KATP channel openers in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the intricate downstream signaling cascades and to translate these promising preclinical findings into clinical applications for neuroprotection.
References
- 1. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glaucoma Clinical Trials Study | Department of Ophthalmology and Visual Sciences [vumc.org]
- 6. Cardioprotection with the KATP opener cromakalim is not correlated with ischemic myocardial action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Foslevcromakalim: A Technical Overview of Early-Stage Research for Glaucoma Therapy
Introduction: Glaucoma, a leading cause of irreversible blindness globally, is characterized by progressive optic nerve damage, with elevated intraocular pressure (IOP) being the primary modifiable risk factor.[1][2] Current therapeutic strategies primarily focus on lowering IOP by either reducing aqueous humor production or enhancing its outflow.[3][4][5] Foslevcromakalim (also known as QLS-101) has emerged as a novel therapeutic candidate for glaucoma, acting as a prodrug for levcromakalim.[6][7] Levcromakalim is a potent and selective opener of adenosine triphosphate-sensitive potassium (K-ATP) channels.[6] This document provides an in-depth technical guide on the core findings from early preclinical studies investigating the potential of this compound for glaucoma treatment.
Mechanism of Action
This compound is an ophthalmic solution containing a phosphate ester prodrug of levcromakalim.[7][8] Upon topical administration to the eye, it is converted to its active moiety, levcromakalim, by alkaline phosphatases present in various anterior segment tissues, including the iris, ciliary body, trabecular meshwork, and sclera.[7]
Levcromakalim functions by opening K-ATP channels, which are hetero-octameric transmembrane proteins composed of sulfonylurea receptor (SUR) and inwardly rectifying potassium channel (Kir) subunits.[9] The activation of these channels, specifically those containing Kir6.2/SUR2B subunits, leads to hyperpolarization and relaxation of smooth muscle cells in the vasculature.[6][7] This vasodilation is believed to lower episcleral venous pressure (EVP), a key component of IOP, thereby reducing overall intraocular pressure.[8][10] This mechanism of action is distinct from many existing glaucoma medications, suggesting potential for complementary therapeutic approaches.[10]
Quantitative Data from Preclinical Studies
Early preclinical studies have demonstrated the IOP-lowering efficacy of this compound and related K-ATP channel openers in various animal models. The data highlights significant reductions in IOP following topical administration.
| Compound/Dose | Animal Model | Duration | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Sustained Effect | Citation(s) |
| QLS-101 (0.2%) | Normotensive Mice (C57BL/6J) | 5 Days | 2.1 ± 0.4 | Not Specified | Attenuation by 23h post-dose | [7] |
| QLS-101 (0.4%) | Normotensive Mice (C57BL/6J) | Not Specified | 4.8 ± 0.7 | Not Specified | 24 hours | [7] |
| CKLP1 (5 mM) | Steroid-induced Ocular Hypertensive Mice | Not Specified | Not Specified | 24% | Not Specified | [11] |
| Cromakalim (5 mM) | Normotensive Mice (Wild-type C57BL/6) | 5 Days | 3.19 ± 0.41 | 18.75 ± 2.22% | Not Specified | [12] |
| Cromakalim + Latanoprost | Normotensive Mice | 5 Days | 3.61 ± 0.53 | Additional 78.52% vs Cromakalim alone | Not Specified | [12] |
| Diazoxide (5 mM) | Steroid-induced Ocular Hypertensive Mice | Not Specified | Not Specified | 32% | Reverted 1 week after cessation | [11] |
Note: QLS-101 is the investigational name for this compound. CKLP1 (cromakalim prodrug 1) is a similar novel, water-soluble prodrug of levcromakalim.[7][10]
Experimental Protocols
The evaluation of this compound and other K-ATP channel openers has relied on established preclinical models of glaucoma and ocular hypertension.
Normotensive Animal Models
-
Objective: To assess the IOP-lowering effect in healthy eyes.
-
Animal Models: Normotensive C57BL/6J mice and rabbits have been utilized.[7][13]
-
Methodology:
-
Baseline Measurement: Baseline IOP is measured using a handheld rebound tonometer (e.g., TonoLab).
-
Drug Administration: A single daily dose of the test compound (e.g., 0.2% or 0.4% QLS-101) is administered via topical ocular instillation to one eye, with the contralateral eye receiving a vehicle control.[7]
-
IOP Monitoring: IOP is measured at specified time points post-instillation over a set period (e.g., 5 days) to determine the magnitude and duration of the effect.[7][12]
-
-
Key Endpoints: The primary endpoint is the change in IOP from baseline compared to the vehicle-treated control eye.
Ocular Hypertensive Animal Models
-
Objective: To evaluate the efficacy of the compound in a disease-relevant model of elevated IOP.
-
Animal Model: Steroid-induced ocular hypertension in mice is a common model.[11]
-
Methodology:
-
Induction of Hypertension: Ocular hypertension is induced by weekly conjunctival fornix injections of a steroid, such as dexamethasone acetate. This elevates IOP from a baseline of approximately 16.5 mmHg to over 21 mmHg.[11]
-
Treatment: Once ocular hypertension is established, daily topical treatment with the K-ATP channel opener (e.g., 5 mM CKLP1) is initiated.[11]
-
IOP Measurement: IOP is monitored regularly to assess the drug's ability to lower the elevated pressure.
-
-
Key Endpoints: The primary endpoint is the reduction of steroid-induced elevated IOP. Histological analysis of ocular tissues may also be performed to assess for any morphological changes or toxic effects.[13]
Pharmacological Profile and Specificity
-
Prodrug Activity: In vitro studies using HEK-293 cells that stably express human Kir6.2/SUR2B subunits confirmed the prodrug nature of this compound (QLS-101).[7] Unlike its active metabolite levcromakalim, QLS-101 did not induce K-ATP channel activity, indicating it requires conversion to become pharmacologically active.[7]
-
Receptor Specificity: Screening for off-target interactions revealed that neither this compound nor levcromakalim had significant effects on a wide range of other receptors, suggesting a specific mechanism of action.[7]
-
Bioconversion: The conversion of the prodrug to the active form is facilitated by alkaline phosphatase. In vitro experiments showed a mean Michaelis constant (Km) of 630 µM and a catalytic rate constant (kcat) of 15 min⁻¹ for this conversion.[7] This enzymatic conversion occurs effectively in human ocular tissues, ensuring the drug is activated at its target site.[7]
Conclusion and Future Directions
Early preclinical data strongly support the potential of this compound as a novel topical agent for the treatment of glaucoma. Its unique mechanism of action, centered on opening K-ATP channels to reduce episcleral venous pressure, differentiates it from existing therapies.[10] Studies have demonstrated its ability to produce a sustained, 24-hour reduction in IOP with once-daily dosing in animal models.[7] The use of a prodrug formulation enhances its delivery and targeted activation within ocular tissues.[6][7] Further investigation in clinical trials is necessary to establish the safety and efficacy of this compound in human patients with glaucoma and ocular hypertension.
References
- 1. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]
- 2. Aqueous humor dynamics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiglaucoma pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. levcromakalim | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Facebook [cancer.gov]
- 9. New Concepts in Glaucoma » Modulation of intraocular pressure by ATP sensitive potassium channel openers [newconceptsinglaucoma.com]
- 10. Effect of ATP-sensitive Potassium Channel Openers on Intraocular Pressure in Ocular Hypertensive Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Ocular Hypotensive Effects of the ATP-Sensitive Potassium Channel Opener Cromakalim in Human and Murine Experimental Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Foslevcromakalim in Ophthalmic Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foslevcromakalim (formerly QLS-101) is a novel, water-soluble prodrug of levcromakalim, a potent adenosine triphosphate-sensitive potassium (KATP) channel opener, currently under investigation as a topical ophthalmic solution for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, preclinical and clinical efficacy, safety profile, and the experimental methodologies employed in its evaluation. By targeting the conventional outflow pathway through a unique mechanism, this compound represents a promising new therapeutic class for the management of glaucoma.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is the primary modifiable risk factor for the development and progression of glaucoma. Current therapeutic strategies primarily focus on reducing aqueous humor production or increasing its outflow through the uveoscleral or conventional pathways. However, a significant unmet need remains for novel therapeutic agents with distinct mechanisms of action that can provide additional IOP lowering or be effective in patients who are refractory to existing treatments.
This compound emerges as a first-in-class therapeutic candidate that targets the ATP-sensitive potassium (KATP) channels in the eye. As a prodrug, this compound is converted to its active moiety, levcromakalim, in ocular tissues. Levcromakalim, a selective KATP channel opener, induces hyperpolarization of cell membranes, leading to smooth muscle relaxation. In the eye, this action is believed to enhance aqueous humor outflow through the trabecular meshwork and Schlemm's canal, thereby reducing IOP. This guide delves into the core pharmacological principles of this compound, presenting key data and experimental designs that form the basis of its development.
Mechanism of Action
This compound's therapeutic effect is mediated by its active metabolite, levcromakalim, which is a potent opener of ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.
The proposed mechanism of action for this compound in lowering IOP involves the following steps:
-
Topical Administration and Conversion: this compound is administered as a topical ophthalmic solution. Its water-solubility facilitates formulation and delivery to the ocular surface. In ocular tissues, it is rapidly converted by phosphatases to the active compound, levcromakalim.[1]
-
KATP Channel Activation: Levcromakalim binds to the SUR2B subunit of the KATP channels present in the cells of the trabecular meshwork and the endothelium of Schlemm's canal.
-
Cellular Hyperpolarization: Activation of KATP channels leads to an efflux of potassium ions (K+) from the cells, causing hyperpolarization of the cell membrane.
-
Smooth Muscle Relaxation and Increased Outflow: The hyperpolarization of trabecular meshwork cells and the endothelial cells of Schlemm's canal leads to cellular relaxation. This relaxation is thought to increase the effective filtration area of the trabecular meshwork and dilate Schlemm's canal, thereby increasing the outflow of aqueous humor through the conventional pathway.
-
Reduction of Episcleral Venous Pressure: Evidence also suggests that KATP channel openers can induce vasodilation of the episcleral veins, which may contribute to a reduction in episcleral venous pressure and consequently lower IOP.[2]
Signaling Pathway
The activation of KATP channels by levcromakalim initiates a signaling cascade that ultimately leads to the relaxation of the trabecular meshwork. While the complete pathway is still under investigation, evidence suggests the involvement of the Extracellular signal-regulated kinase (Erk1/2) pathway.
Data Presentation: Efficacy and Safety
While the full peer-reviewed data from the Phase 2 clinical trial of this compound (QLS-101), known as the QC-201 study, are not yet publicly available, press releases from Qlaris Bio have indicated a "positive efficacy signal" and a "favorable safety and tolerability profile".[1][3]
To provide an indication of the potential efficacy of this class of compounds, data from the Phase 2 trials of a closely related topical KATP channel modulator, QLS-111, are presented below. These trials, Osprey and Apteryx, evaluated the IOP-lowering effect of QLS-111 in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).
Table 1: Summary of Efficacy Data from the Osprey Phase 2 Trial (QLS-111)
| Parameter | QLS-111 (0.015% once daily) | Vehicle |
| Baseline Mean Diurnal IOP (mmHg) | 23.0 | N/A |
| Mean IOP Reduction from Baseline (mmHg) | 3.7 | N/A |
Data from a press release regarding the Osprey trial (NCT06016972).[4]
Table 2: Summary of Efficacy Data from the Apteryx Phase 2 Trial (QLS-111 as adjunctive therapy to Latanoprost)
| Parameter | Latanoprost + QLS-111 (0.015% once daily) | Latanoprost + QLS-111 (0.015% twice daily) | Latanoprost Alone |
| Baseline Mean Diurnal IOP (mmHg) on Latanoprost | 19.8 | 19.8 | 19.8 |
| Additional Mean IOP Reduction (mmHg) | 3.2 | 3.6 | N/A |
Data from a press release regarding the Apteryx trial (NCT06249152).[4]
Table 3: Preclinical Pharmacokinetic Parameters of a Cromakalim Prodrug (CKLP1) in Hound Dogs
| Parameter | CKLP1 | Levcromakalim (metabolite) |
| Half-life (t½) (min) | 295.3 ± 140.4 | 96.2 ± 27 |
| Maximum Concentration (Cmax) (ng/mL) | 10.5 ± 1.6 | 1.2 ± 0.2 |
| Area Under the Curve (AUClast) (ng·min/mL) | 5261.4 ± 918.9 | 281.2 ± 110.8 |
Data from a study on CKLP1, a similar cromakalim prodrug.[5]
Experimental Protocols
The clinical development of this compound has involved rigorous preclinical and clinical testing. The following sections outline the methodologies for key experiments cited in the evaluation of KATP channel openers in ophthalmology.
Clinical Trial Protocol (Based on QLS-101 Phase 2 Studies)
The Phase 2 clinical program for this compound (QLS-101) included the QC-201 and QC-202 studies.
-
Study Design: Randomized, double-masked, active-controlled (QC-202 vs. timolol), multi-center studies.
-
Patient Population: Patients with primary open-angle glaucoma, ocular hypertension, or normal-tension glaucoma.
-
Inclusion Criteria: Age ≥ 18 years, diagnosis of POAG or OHT, and a baseline IOP within a specified range.
-
Exclusion Criteria: History of significant ocular surgery, ocular inflammation, or use of confounding medications.
-
Intervention: Topical ophthalmic solution of this compound (various concentrations) or active comparator (e.g., timolol 0.5%).
-
Primary Endpoints:
-
Change from baseline in diurnal IOP at a specified time point (e.g., Day 28).
-
Evaluation of ocular and systemic adverse events.
-
-
Secondary Endpoints:
-
Percentage of patients achieving a ≥20% reduction in IOP.
-
Mean change in IOP at different time points.
-
Measurement of Aqueous Humor Outflow Facility
-
Method: Ex vivo perfusion of human anterior segments.
-
Procedure:
-
Human donor eyes are dissected to isolate the anterior segment.
-
The anterior segment is mounted in a perfusion chamber.
-
A perfusion medium (e.g., DMEM) is infused into the anterior chamber at a constant flow rate or pressure.
-
The corresponding IOP is measured using a pressure transducer.
-
The test compound (this compound or levcromakalim) is added to the perfusion medium.
-
Changes in IOP are recorded, and the outflow facility (C) is calculated using the Goldmann equation: C = F / (IOP - EVP) , where F is the flow rate and EVP is the episcleral venous pressure (often assumed to be zero in this model).
-
Patch-Clamp Electrophysiology of Trabecular Meshwork Cells
-
Method: Whole-cell patch-clamp recording.
-
Procedure:
-
Primary human trabecular meshwork cells are cultured.
-
A glass micropipette with a small tip diameter is filled with an internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette and the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the whole cell.
-
The membrane potential is clamped at a specific voltage, and the resulting currents are measured.
-
The test compound (levcromakalim) is applied to the cell, and changes in potassium currents are recorded to confirm KATP channel activation.
-
Future Directions
The promising preclinical and early clinical data for this compound and related KATP channel modulators warrant further investigation. Future research will likely focus on:
-
Phase 3 Clinical Trials: Larger, pivotal trials to confirm the efficacy and safety of this compound for the treatment of glaucoma and ocular hypertension.
-
Combination Therapy: Evaluating the additive IOP-lowering effects of this compound when used in conjunction with other classes of glaucoma medications, such as prostaglandin analogs and rho kinase inhibitors.
-
Neuroprotection: Investigating the potential neuroprotective effects of this compound on retinal ganglion cells, independent of its IOP-lowering activity.
-
Long-term Safety: Assessing the long-term safety and tolerability of chronic topical administration of this compound.
Conclusion
This compound represents a novel approach to the medical management of glaucoma. By targeting ATP-sensitive potassium channels in the conventional outflow pathway, it offers a distinct mechanism of action with the potential to provide significant IOP reduction. The available data suggest a favorable efficacy and safety profile, positioning this compound as a promising candidate for a new class of ocular hypotensive agents. Further clinical development will be crucial to fully elucidate its therapeutic role in the glaucoma treatment paradigm.
References
- 1. Phase 2 Data Favorable for QLS-101 Safety, Efficacy | Glaucoma Physician [glaucomaphysician.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. qlaris.bio [qlaris.bio]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Pharmacological Profile and Ocular Hypotensive Effects of Cromakalim Prodrug 1, a Novel ATP-Sensitive Potassium Channel Opener, in Normotensive Dogs and Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Foslevcromakalim
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro investigation of Foslevcromakalim, a prodrug of the ATP-sensitive potassium (K-ATP) channel opener, levcromakalim. The following sections outline experimental setups for patch-clamp electrophysiology, vascular smooth muscle relaxation assays, and calcitonin gene-related peptide (CGRP) release assays, along with an overview of the relevant signaling pathways.
Electrophysiological Analysis of K-ATP Channel Activity
This protocol details the use of patch-clamp electrophysiology to measure the effect of this compound on K-ATP channel currents in isolated cells, such as vascular smooth muscle cells (VSMCs) or neurons.
Experimental Protocol: Whole-Cell Patch-Clamp
Objective: To characterize the activation of K-ATP channels by this compound.
Materials:
-
Isolated primary cells (e.g., VSMCs, neurons) or a suitable cell line expressing K-ATP channels.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Standard extracellular and intracellular solutions (see table below).
-
This compound stock solution (in DMSO).
-
Glibenclamide (K-ATP channel blocker) for control experiments.
Procedure:
-
Cell Preparation: Plate isolated cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solution Preparation: Prepare extracellular and intracellular solutions as described in the table below. Filter all solutions before use.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fill a micropipette with intracellular solution and mount it on the micromanipulator.
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline K-ATP channel currents.
-
Perfuse the recording chamber with varying concentrations of this compound (e.g., 1 µM to 100 µM) and record the resulting changes in outward current.
-
To confirm the involvement of K-ATP channels, co-apply Glibenclamide (e.g., 10 µM) with this compound to observe the inhibition of the induced current.
-
Data Presentation:
| Parameter | Value | Reference |
| Cell Type | Vascular Smooth Muscle Cells / Neurons | [1][2] |
| Recording Configuration | Whole-Cell Patch-Clamp | [1][2] |
| Holding Potential | -60 mV | [2] |
| This compound Concentration Range | 1 µM - 100 µM (as Levcromakalim) | [2] |
| Glibenclamide Concentration (Control) | 10 µM | [2] |
| Solution Component | Extracellular Solution (mM) | Intracellular Solution (mM) |
| KCl | 5 | 140 |
| NaCl | 140 | 10 |
| CaCl2 | 2 | 1 |
| MgCl2 | 1 | 1 |
| HEPES | 10 | 10 |
| Glucose | 10 | - |
| EGTA | - | 11 |
| ATP (Mg-salt) | - | 2 |
| pH | 7.4 with NaOH | 7.2 with KOH |
Signaling Pathway and Experimental Workflow
The primary mechanism of this compound involves its conversion to levcromakalim, which then directly opens K-ATP channels. This leads to potassium efflux and hyperpolarization of the cell membrane.
Vascular Smooth Muscle Relaxation Assay
This protocol describes an organ bath experiment to quantify the vasorelaxant effects of this compound on isolated arterial rings.
Experimental Protocol: Isometric Tension Measurement
Objective: To determine the concentration-response relationship for this compound-induced vasorelaxation.
Materials:
-
Isolated arterial segments (e.g., rat mesenteric artery, human subcutaneous artery).
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution.
-
Phenylephrine or other vasoconstrictors (e.g., U46619) to pre-contract the arteries.
-
This compound stock solution.
-
Glibenclamide for control experiments.
Procedure:
-
Tissue Preparation: Isolate arteries and cut them into rings (2-3 mm in length).
-
Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine).
-
Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.
-
Recording: Record the changes in isometric tension after each addition of this compound.
-
Control: In a separate set of experiments, pre-incubate the arterial rings with Glibenclamide (e.g., 10 µM) for 20-30 minutes before pre-contraction to confirm the role of K-ATP channels.
Data Presentation:
| Parameter | Value | Reference |
| Tissue | Isolated Arterial Rings | [3] |
| Method | Organ Bath with Isometric Tension Measurement | [3] |
| Pre-contraction Agent | Phenylephrine (1 µM) or U46619 | [3] |
| This compound Concentration Range | 1 nM - 100 µM (as Levcromakalim) | [3] |
| pD2 for Levcromakalim | 5.78 ± 0.23 | [3] |
| Maximal Relaxation | 81 ± 6% | [3] |
Signaling Pathway in Vascular Smooth Muscle Relaxation
Activation of K-ATP channels in vascular smooth muscle cells leads to hyperpolarization, which closes voltage-gated calcium channels (VGCCs). The subsequent decrease in intracellular calcium concentration results in vasorelaxation.
Calcitonin Gene-Related Peptide (CGRP) Release Assay
This protocol outlines an in vitro assay to investigate whether this compound modulates the release of CGRP from cultured trigeminal ganglion neurons.
Experimental Protocol: CGRP Immunoassay
Objective: To measure the effect of this compound on basal and stimulated CGRP release from cultured neurons.
Materials:
-
Primary cultures of trigeminal ganglion neurons.
-
Cell culture reagents.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Potassium chloride (KCl) for depolarization-induced release.
-
This compound stock solution.
-
CGRP enzyme immunoassay (EIA) kit.
Procedure:
-
Cell Culture: Culture trigeminal ganglion neurons in multi-well plates until they are mature.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with KRH buffer containing the desired concentration of this compound or vehicle for 30 minutes.
-
Basal Release: Collect the supernatant to measure basal CGRP release.
-
Stimulated Release: Replace the supernatant with high-KCl KRH buffer (e.g., 60 mM KCl) with or without this compound to stimulate CGRP release.
-
Sample Collection: After a 15-minute incubation, collect the supernatant.
-
CGRP Measurement: Measure the concentration of CGRP in the collected supernatants using a CGRP EIA kit according to the manufacturer's instructions.
Data Presentation:
| Parameter | Value | Reference |
| Cell Type | Cultured Trigeminal Ganglion Neurons | [4] |
| Assay Method | CGRP Enzyme Immunoassay (EIA) | [4] |
| Stimulation Agent | High KCl (e.g., 60 mM) | [4] |
| Levcromakalim Concentration Tested | 1 mM | [4] |
| Observed Effect of Levcromakalim | No significant effect on basal CGRP release | [4] |
Logical Relationship in CGRP Release Modulation
The current evidence suggests that direct activation of K-ATP channels by levcromakalim does not significantly alter basal CGRP release from trigeminal neurons.
References
Application Notes and Protocols for Utilizing Foslevcromakalim in Animal Models of Migraine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of foslevcromakalim, a water-soluble prodrug of the ATP-sensitive potassium (KATP) channel opener levcromakalim, in preclinical animal models of migraine. Levcromakalim has been established as a potent trigger of migraine-like attacks in both humans and animal models, making it a valuable tool for investigating migraine pathophysiology and evaluating novel therapeutic agents.[1][2][3][4] this compound's improved aqueous solubility facilitates easier formulation and administration for in vivo studies.[4]
Core Concepts and Mechanism of Action
This compound is rapidly converted to its active form, levcromakalim, in vivo. Levcromakalim selectively opens ATP-sensitive potassium (KATP) channels, which are expressed in various tissues, including vascular smooth muscle cells.[4][5] The opening of these channels leads to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle, particularly in the vasculature.[4] In the context of migraine, this vasodilation is thought to activate the trigeminal nociceptive system, a key component in the generation of migraine pain.[6][7] The activation of KATP channels may represent a common downstream pathway for various migraine triggers, including calcitonin gene-related peptide (CGRP) and nitric oxide (NO) donors.[1][8][9][10]
Experimental Applications
This compound can be utilized to:
-
Induce acute and chronic migraine-like phenotypes in rodents.[6][11]
-
Study the role of KATP channels in migraine pathophysiology.[5][9][12]
-
Screen novel anti-migraine therapies by assessing their ability to prevent or reverse this compound-induced hypersensitivity.
-
Investigate the interaction between KATP channels and other migraine-related signaling pathways, such as the CGRP pathway.[8][11][13]
Experimental Protocols
Protocol 1: Induction of Acute Migraine-Like Phenotype in Rats
This protocol is adapted from studies inducing an acute migraine-like state to assess rapid-onset hypersensitivity and associated behaviors.[6]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Wistar rats (male or female, age-matched)
-
Von Frey filaments for assessing mechanical allodynia
-
Behavioral testing apparatus (e.g., dark-light box, elevated plus maze, open field arena)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to experimentation.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to deliver a final dose of 1 mg/kg of levcromakalim in a suitable injection volume (e.g., 1-2 ml/kg).
-
Baseline Behavioral Assessment: Prior to drug administration, perform baseline measurements of periorbital and hind paw mechanical sensitivity using von Frey filaments. Also, assess baseline anxiety-like behaviors and photophobia using the dark-light box, elevated plus maze, or open field arena.
-
Drug Administration: Administer this compound (to deliver 1 mg/kg of levcromakalim) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Post-Administration Assessments:
-
Data Analysis: Compare the changes in mechanical thresholds and behavioral parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
Protocol 2: Induction of Chronic Migraine Model in Mice
This protocol is based on studies establishing a chronic migraine model through repeated administration of levcromakalim, leading to persistent mechanical hypersensitivity.[8][11][14]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
C57BL/6 mice (male or female, age-matched)
-
Von Frey filaments
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline for each injection day to deliver a dose of 1 mg/kg of levcromakalim.
-
Induction Phase:
-
Administer this compound (to deliver 1 mg/kg of levcromakalim) or vehicle (saline) via i.p. injection every other day for a total of 9 days (i.e., on days 1, 3, 5, 7, and 9).[8]
-
-
Assessment of Mechanical Hypersensitivity:
-
Acute Hypersensitivity: Measure periorbital and hind paw mechanical thresholds 2 hours after each injection to assess the acute response to the drug.[8]
-
Basal (Chronic) Hypersensitivity: Measure mechanical thresholds on the days between injections (e.g., days 2, 4, 6, 8, and 10) to evaluate the development of persistent hypersensitivity.[8]
-
-
Terminal Studies (Optional):
-
Data Analysis: Analyze the development of acute and basal mechanical hypersensitivity over the 9-day period using repeated measures ANOVA. For c-Fos studies, compare the number of c-Fos positive cells between groups using t-tests or ANOVA.
Data Presentation
The following tables summarize quantitative data from studies using levcromakalim to induce migraine-like phenotypes in animal models.
Table 1: Effect of Acute Levcromakalim Administration on Mechanical Thresholds in Rats
| Time Post-Injection | Periorbital Mechanical Threshold (g) | Hind Paw Mechanical Threshold (g) |
| Baseline | ~4.0 | ~15.0 |
| 30 minutes | Significantly Reduced | Significantly Reduced |
| 60 minutes | Significantly Reduced | Significantly Reduced |
| 120 minutes | Return to Baseline | Return to Baseline |
Note: This table represents a summary of findings where levcromakalim at 1 mg/kg i.p. robustly reduced mechanical thresholds, with recovery observed within 2 hours.[6]
Table 2: Neuronal Activation (c-Fos Expression) in a Chronic Levcromakalim-Induced Migraine Model in Mice
| Brain Region | Change in c-Fos Expression (vs. Vehicle) | Effect of CGRP Antagonist (Olcegepant) |
| Medial Prefrontal Cortex (mPFC) | Significant Increase | Reduced c-Fos Expression |
| Paraventricular Thalamic Nucleus (PVT) | Significant Increase | Reduced c-Fos Expression |
| Spinal Trigeminal Nucleus (Sp5c) | Significant Increase | Reduced c-Fos Expression |
| Anterior Cingulate Cortex (ACC) | No Significant Change | N/A |
| Ventrolateral Periaqueductal Gray (vlPAG) | No Significant Change | N/A |
Note: This table summarizes the findings of c-Fos mapping studies in mice that received repeated injections of levcromakalim.[11][13][14]
Visualizations
Signaling Pathway of Levcromakalim-Induced Migraine-Like Phenotype
Caption: Proposed signaling cascade for this compound in migraine models.
Experimental Workflow for Chronic Migraine Model Induction and Assessment
Caption: Workflow for the chronic this compound-induced migraine model.
References
- 1. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. levcromakalim | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. Smooth muscle ATP-sensitive potassium channels mediate migraine-relevant hypersensitivity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levcromakalim provokes an acute rapid-onset migraine-like phenotype without inducing cortical spreading depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levcromakalim provokes an acute rapid-onset migraine-like phenotype without inducing cortical spreading depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A c-Fos activation map in nitroglycerin/levcromakalim-induced models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meningeal K ATP channels contribute to behavioral responses in preclinical migraine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.regionh.dk [research.regionh.dk]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development [frontiersin.org]
- 13. A c-Fos activation map in nitroglycerin/levcromakalim-induced models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Foslevcromakalim Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foslevcromakalim is a water-soluble phosphate ester prodrug of levcromakalim, the pharmacologically active (3S,4R)-enantiomer of cromakalim. Levcromakalim is a potent ATP-sensitive potassium (K-ATP) channel opener, leading to membrane hyperpolarization and relaxation of smooth muscle.[1] This property has led to its investigation for various therapeutic applications, including as an antihypertensive agent and, more recently, in migraine research.[1][2] this compound's enhanced water solubility facilitates its formulation for parenteral administration in preclinical rodent studies.
These application notes provide detailed protocols for the preparation and administration of this compound in rats and mice, drawing upon established methodologies for its parent compounds, levcromakalim and cromakalim.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the administration of levcromakalim and cromakalim in rodent studies. This data can serve as a starting point for designing studies with this compound, with adjustments likely necessary due to its prodrug nature.
Table 1: Recommended Dosages for Levcromakalim/Cromakalim in Rodent Studies
| Compound | Species | Route of Administration | Dosage Range | Study Context |
| Levcromakalim | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Migraine model[3][4] |
| Levcromakalim | Rat | Intravenous (i.v.) | 100 - 200 µg/kg | Pulmonary hypertension[5] |
| Cromakalim | Rat | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Appetite suppression[6] |
| Cromakalim | Rat | Intravenous (i.v.) | 5.0 µg/kg/min (infusion) | Vasorelaxation |
Table 2: Pharmacokinetic Parameters of Levcromakalim/Cromakalim in Rodents
| Compound | Species | Route | Tmax | Cmax | Bioavailability (%) | Half-life (t½) |
| Levcromakalim (enantiomer) | Rat | Oral | - | Up to 4-fold higher than inactive enantiomer | - | - |
| Milnacipran (example) | Mouse | i.p. | 5 min (plasma) | - | 92.5 | 42.5 min |
| 5-ASA derivative (example) | Rat | p.o. | 33 min | - | ~77 | 0.9 h |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration
This is a common route for systemic administration in rodents, offering rapid absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, PBS)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the animal to accurately calculate the required dose volume.
-
Drug Preparation:
-
As this compound is water-soluble, it can be directly dissolved in sterile 0.9% saline or phosphate-buffered saline (PBS).
-
For a 1 mg/kg dose in a 25g mouse, with an injection volume of 10 mL/kg, the final concentration would be 0.1 mg/mL.
-
Warm the solution to room temperature to prevent discomfort to the animal.[7]
-
-
Restraint:
-
Mouse: Restrain the mouse using an appropriate technique (e.g., scruffing) to expose the abdomen.
-
Rat: A two-person technique is often preferred for rats, with one person restraining the animal and the other performing the injection.[7]
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[7]
-
Insert the needle at a 30-40° angle with the bevel facing up.[7]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly. The maximum recommended injection volume is typically 10 mL/kg.[7]
-
-
Post-injection Monitoring: Observe the animal for any signs of distress.
Protocol 2: Intravenous (i.v.) Administration
This route provides immediate and complete bioavailability. The lateral tail vein is the most common site for i.v. injections in rodents.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Restraining device (e.g., rodent restrainer)
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Animal and Drug Preparation: As described in the i.p. protocol. For i.v. administration, ensure the solution is free of any particulates.
-
Restraint and Vein Dilation:
-
Place the rodent in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Position the needle parallel to the vein and insert it with the bevel facing up.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. The maximum bolus injection volume is typically 5 mL/kg.[3]
-
-
Post-injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any adverse reactions.
Protocol 3: Oral Gavage (p.o.)
This method is used for precise oral dosing.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Animal and Drug Preparation: As described in the i.p. protocol.
-
Restraint: Firmly restrain the animal to prevent movement of the head.
-
Gavage:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the solution. The recommended maximum volume for oral gavage in rats is typically 10 mL/kg.[8]
-
-
Post-gavage Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Vehicle Selection for Levcromakalim/Cromakalim (and considerations for this compound)
For the less soluble parent compounds, levcromakalim and cromakalim, vehicles containing co-solvents are often necessary. While this compound's water solubility simplifies this, the following information may be useful for comparative studies or if formulating the parent compounds.
-
DMSO: Dimethyl sulfoxide can be used to dissolve hydrophobic compounds. For in vivo injections, it is recommended to keep the concentration of DMSO to a minimum, ideally below 10% (v/v) in saline or water.[9]
-
Tween 80: This non-ionic surfactant can be used to improve the solubility and absorption of poorly soluble compounds.[10][11] A common formulation might include 10% DMSO and 10% Tween 80 in 80% water.[9]
-
Ethanol: In some protocols, levcromakalim has been dissolved in pure ethanol and then diluted in isotonic saline to a final concentration of 5% ethanol.[12]
Mandatory Visualizations
Caption: Signaling pathway of this compound in smooth muscle cells.
Caption: General experimental workflow for rodent drug administration.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. [Effect of levcromakalim and cromakalim on ATP-sensitive K+ channel of pulmonary arterial smooth muscle cells in pulmonary hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of food intake in rats by the K+ channel opener cromakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Solvent for oral administration of test drugs - Animal and Zoology [protocol-online.org]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Levcromakalim provokes an acute rapid-onset migraine-like phenotype without inducing cortical spreading depolarization - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Foslevcromakalim Concentration for Cell Culture Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foslevcromakalim is a water-soluble phosphate ester prodrug of levcromakalim.[1] Upon administration, this compound is converted to its active form, levcromakalim, a potent and selective opener of adenosine triphosphate (ATP)-sensitive potassium (KATP) channels.[1][2] Levcromakalim's primary mechanism of action involves the hyperpolarization of the cell membrane, which leads to the relaxation of smooth muscle and has other significant physiological effects.[1] This activity makes it a valuable tool in various research areas, including cardiovascular studies, neuroscience, and metabolic disease research.[1][3]
Determining the optimal concentration of this compound is a critical first step for any in vitro cell culture experiment to ensure meaningful and reproducible results. The optimal concentration will provide a robust biological response without inducing cytotoxicity. This document provides a detailed protocol for determining the optimal concentration of this compound for use in cell culture assays. The protocol involves a two-phased approach: first, a cytotoxicity assessment to identify the non-toxic concentration range, and second, a functional assay to determine the concentration that elicits the desired biological effect.
Phase 1: Cytotoxicity Assessment
Before evaluating the functional effects of this compound, it is crucial to determine the concentration range that is not toxic to the cells. Standard cell viability assays, such as the MTT or MTS assay, can be used for this purpose. These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[1][4]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions of this compound in a complete culture medium to create a range of concentrations to be tested. A broad range (e.g., 0.1 µM to 1000 µM) is recommended for the initial experiment.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of solvent used to dissolve this compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) is considered the maximum non-toxic concentration.
Data Presentation: Cytotoxicity of this compound
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.25 | 0.08 | 100% |
| 0 (Vehicle Control) | 1.23 | 0.07 | 98.4% |
| 0.1 | 1.24 | 0.09 | 99.2% |
| 1 | 1.22 | 0.06 | 97.6% |
| 10 | 1.20 | 0.08 | 96.0% |
| 50 | 1.15 | 0.07 | 92.0% |
| 100 | 1.05 | 0.10 | 84.0% |
| 500 | 0.62 | 0.05 | 49.6% |
| 1000 | 0.25 | 0.03 | 20.0% |
Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Phase 2: Functional Assessment
Once the non-toxic concentration range is established, the next step is to determine the optimal concentration that elicits the desired biological effect. Since this compound's active metabolite, levcromakalim, is a KATP channel opener, a functional assay that measures the consequences of KATP channel activation is appropriate. A common method is to measure changes in cell membrane potential.[2]
Experimental Protocol: Fluorescent Membrane Potential Assay
This protocol utilizes a fluorescent dye that is sensitive to changes in membrane potential. Opening of KATP channels will cause an efflux of potassium ions, leading to hyperpolarization of the cell membrane, which can be detected as a change in fluorescence.
Materials:
-
This compound
-
Cell line of interest expressing KATP channels
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
96-well or 384-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the culture medium and add the dye solution to each well. Incubate for the time recommended by the manufacturer (typically 30-60 minutes) at 37°C.
-
Compound Preparation: During the dye incubation, prepare a range of this compound concentrations in the assay buffer. The concentration range should be within the non-toxic limits determined in Phase 1.
-
Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for a few minutes.
-
Compound Addition and Kinetic Reading: Add the different concentrations of this compound to the wells and immediately start a kinetic fluorescence reading for a desired period (e.g., 5-30 minutes).
-
Data Analysis: Analyze the fluorescence data to determine the change in membrane potential over time for each concentration. Plot the maximum change in fluorescence against the this compound concentration to generate a dose-response curve. The EC50 (half-maximal effective concentration) can be calculated from this curve, which represents the concentration that produces 50% of the maximal effect. The optimal concentration for subsequent experiments is typically chosen at or slightly above the EC50 value to ensure a robust and consistent response.
Data Presentation: Functional Response to this compound
| This compound Concentration (µM) | Maximum Change in Fluorescence (RFU) | Standard Deviation | % of Maximum Response |
| 0 (Vehicle Control) | 50 | 10 | 0% |
| 0.1 | 150 | 25 | 11.1% |
| 1 | 500 | 45 | 44.4% |
| 5 | 850 | 60 | 88.9% |
| 10 | 950 | 75 | 100% |
| 50 | 960 | 80 | 101.1% |
| 100 | 955 | 70 | 100.6% |
Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the cell line, KATP channel expression levels, and the specific assay kit used.
Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound signaling pathway.
Caption: Experimental workflow for determining optimal concentration.
Conclusion
The determination of the optimal this compound concentration is a prerequisite for reliable and interpretable in vitro studies. By following the two-phased approach outlined in this application note—assessing cytotoxicity to establish a safe range and then performing a functional assay to identify the effective concentration—researchers can confidently proceed with their experiments. The provided protocols for MTT and fluorescent membrane potential assays offer a robust framework that can be adapted to various cell types and research questions. The EC50 value derived from the functional assay serves as a key parameter for selecting a concentration that will yield a significant and reproducible biological response in subsequent cell culture assays.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Foslevcromakalim in Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Foslevcromakalim is a phosphate prodrug of levcromakalim, the pharmacologically active enantiomer of cromakalim. Levcromakalim is a potent opener of ATP-sensitive potassium (KATP) channels. In neuronal culture studies, this compound, through its conversion to levcromakalim, serves as a valuable tool for investigating neuroprotective mechanisms and modulating neuronal excitability. By activating KATP channels, levcromakalim hyperpolarizes the neuronal membrane, reducing excitability and conferring resistance to various cellular stressors, including ischemic and excitotoxic insults. These application notes provide detailed protocols for utilizing this compound in neuronal culture to explore its neuroprotective and electrophysiological effects.
Mechanism of Action
This compound is rapidly hydrolyzed by endogenous phosphatases to levcromakalim. Levcromakalim then binds to the sulfonylurea receptor (SUR) subunit of the KATP channel complex in neurons. This binding induces a conformational change in the channel, leading to its opening and an increase in potassium ion (K+) efflux. The resulting hyperpolarization of the cell membrane makes it more difficult for the neuron to reach the threshold for action potential firing, thereby reducing neuronal excitability. Under conditions of metabolic stress, such as ischemia, where intracellular ATP levels are depleted, the opening of KATP channels helps to conserve energy and prevent excessive calcium influx, thus protecting the neuron from cell death.
Data Presentation
Table 1: Neuroprotective Effects of Cromakalim (active form of this compound) in Neuronal Cultures
| Cell Type | Insult | Cromakalim Concentration | Endpoint Measured | Result | Reference |
| Primary Rat Neuronal Cultures | Chemical Ischemia (Iodoacetic Acid, 150 µM) | 10 µM | Neuronal Damage (Trypan Blue Exclusion) | Induced resistance to cell injury. | [1] |
| Primary Hippocampal Neurons | Glutamate (100 µM) | Not specified in snippet | Neuronal Death | Prevents glutamate-induced neuronal death. | [2] |
| Primary Hippocampal Neurons | Glucose and Oxygen Deprivation | Not specified in snippet | Neuronal Death | Prevents neuronal death. | [2] |
| Primary Hippocampal Neurons | Glutamate (100 µM) | Not specified in snippet | Intracellular Ca2+ Increase (late phase) | Inhibited the late and major phase of Ca2+ increase. | [2] |
| Primary Hippocampal Neurons | Glutamate (100 µM) | Not specified in snippet | Apoptosis (DNA cleavage) | Completely prevented apoptosis. | [2] |
Table 2: Electrophysiological Effects of Cromakalim in Neurons
| Cell Type | Cromakalim Concentration | Parameter Measured | Result | Reference |
| CA3 Neurons (Guinea-pig Hippocampal Slices) | 30-100 µM | Membrane Potential | Hyperpolarization up to 4 mV. | |
| CA3 Neurons (Guinea-pig Hippocampal Slices) | 30-100 µM | Input Resistance | Decrease up to 10 MOhms. | |
| Cultured Embryonic Rat Hippocampal Neurons | Not specified in snippet | K+ Current | Activates a tetraethylammonium-sensitive K+ current. |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Chemical Ischemia in Primary Neuronal Cultures
This protocol is adapted from studies demonstrating the protective effects of cromakalim against ischemic-like conditions induced by metabolic inhibitors.[1]
1. Materials:
- Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) plated on poly-L-lysine coated plates.
- Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).
- This compound stock solution (e.g., 10 mM in DMSO).
- Iodoacetic acid (IAA) stock solution (e.g., 15 mM in sterile water).
- Glibenclamide stock solution (KATP channel blocker, for control experiments; e.g., 2 mM in DMSO).
- Trypan Blue solution (0.4%).
- Phosphate-buffered saline (PBS).
- Light microscope.
2. Experimental Workflow:
3. Detailed Procedure:
-
Cell Culture: Culture primary neurons to the desired density and maturity (e.g., 7-10 days in vitro).
-
Pre-treatment:
-
Prepare working solutions of this compound in pre-warmed culture medium. A final concentration of 10 µM is a good starting point.
-
For control wells, prepare medium with the vehicle (DMSO) at the same final concentration. For antagonist experiments, co-incubate with glibenclamide (e.g., 2 µM).
-
Aspirate the culture medium from the wells and replace it with the this compound-containing medium or control medium.
-
Incubate for 15 minutes at 37°C and 5% CO2.
-
-
Induction of Chemical Ischemia:
-
Prepare a working solution of iodoacetic acid (IAA) in culture medium to a final concentration of 150 µM.
-
After the pre-treatment period, add the IAA-containing medium to the wells (for this compound treated and vehicle control groups).
-
Incubate for 150 minutes at 37°C and 5% CO2.
-
-
Reperfusion:
-
Gently aspirate the IAA-containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium to all wells.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Assessment of Neuronal Viability (Trypan Blue Exclusion):
-
Aspirate the culture medium.
-
Add a 0.4% solution of Trypan Blue in PBS to each well and incubate for 5 minutes at room temperature.
-
Gently wash the cells with PBS to remove excess Trypan Blue.
-
Immediately view the cells under a light microscope.
-
Count the number of viable (unstained) and non-viable (blue-stained) neurons in several random fields of view for each condition.
-
Calculate the percentage of viable neurons.
-
Protocol 2: Electrophysiological Recording of KATP Channel Activity using Whole-Cell Patch-Clamp
This protocol provides a general framework for recording changes in membrane potential and ion currents in response to this compound application.
1. Materials:
- Primary neuronal cultures or brain slices (e.g., hippocampal slices).
- Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
- Intracellular solution for patch pipette containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
- This compound stock solution (e.g., 10 mM in DMSO).
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
- Borosilicate glass capillaries for pulling patch pipettes.
2. Experimental Workflow:
3. Detailed Procedure:
-
Preparation:
-
Prepare aCSF and intracellular solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Place the neuronal culture or brain slice in the recording chamber and perfuse with aCSF.
-
-
Establish Whole-Cell Configuration:
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette.
-
Apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Current-clamp mode: Record the resting membrane potential and inject current steps to determine the input resistance and firing properties.
-
Voltage-clamp mode: Hold the neuron at a specific potential (e.g., -70 mV) and apply voltage steps to record baseline currents.
-
-
Application of this compound:
-
Prepare a working solution of this compound in aCSF to the desired final concentration (e.g., 30-100 µM).
-
Switch the perfusion to the this compound-containing aCSF.
-
-
Recording of Effects:
-
Current-clamp mode: Continuously monitor the membrane potential for hyperpolarization. Re-measure the input resistance and firing properties.
-
Voltage-clamp mode: Record the outward current induced by this compound.
-
-
Data Analysis:
-
Measure the change in resting membrane potential, input resistance, and the amplitude of the induced outward current.
-
Compare the pre- and post-drug application values.
-
Disclaimer: These protocols provide a general guideline. Researchers should optimize concentrations, incubation times, and other parameters based on their specific experimental setup and cell type. It is also recommended to consult the primary literature for more detailed methodologies.
References
- 1. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potassium channel opener (-)-cromakalim prevents glutamate-induced cell death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Vasodilation Effects of Foslevcromakalim
Introduction
Foslevcromakalim is a prodrug of levcromakalim, a potent and selective opener of adenosine triphosphate-sensitive potassium (KATP) channels.[1][2] Upon administration, this compound is converted to its active form, levcromakalim, which exerts its pharmacological effects.[1] The primary mechanism of action involves the opening of KATP channels on vascular smooth muscle cells. This leads to potassium ion efflux, causing cell membrane hyperpolarization. The hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.[2] These application notes provide detailed methodologies to assess the vasodilatory properties of this compound and its active metabolite, levcromakalim, using established ex vivo and in vivo techniques.
Signaling Pathway of Levcromakalim-Induced Vasodilation
The vasodilatory effect of levcromakalim is initiated by its interaction with the KATP channels in the plasma membrane of vascular smooth muscle cells. The subsequent cascade of events leads to a decrease in intracellular calcium and ultimately, muscle relaxation.
Caption: Signaling pathway of levcromakalim-induced vasodilation.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vasodilation using Wire Myography
This protocol details the use of wire myography to measure the isometric tension of isolated small arteries, allowing for the construction of concentration-response curves to assess the vasodilatory potency of levcromakalim.[3][4]
Principle Isolated arterial segments are mounted on small wires in an organ bath under isometric conditions.[5] After pre-constriction with an agent like phenylephrine or U46619, cumulative concentrations of levcromakalim are added to the bath to quantify its relaxant effect.[5][6]
Materials and Reagents
-
Wire Myograph System (e.g., DMT, Radnoti)
-
Dissection microscope
-
Krebs-Henseleit (KH) buffer
-
Phenylephrine (PE) or U46619
-
Levcromakalim
-
Acetylcholine (ACh)
-
Potassium Chloride (KCl)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Animal model (e.g., rat, mouse) mesenteric or cerebral arteries
Procedure
-
Vessel Dissection: Euthanize the animal and dissect the desired artery (e.g., mesenteric) in ice-cold KH buffer. Carefully clean the artery of surrounding adipose and connective tissue under a microscope.[5]
-
Mounting: Cut the artery into 2 mm segments and mount them onto the myograph jaws in a chamber filled with KH buffer, maintained at 37°C and bubbled with carbogen gas.[3]
-
Equilibration & Normalization: Allow the vessel to equilibrate for at least 30-45 minutes. Perform a normalization procedure to determine the optimal resting tension for active force development.[7]
-
Viability and Endothelial Integrity Check:
-
Assess vessel viability by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).[4]
-
After washout, pre-constrict the vessel with PE (e.g., 1-10 µM) to ~80% of its maximal response.
-
Test endothelial integrity by adding a single dose of acetylcholine (e.g., 10 µM). A relaxation of >80% typically indicates intact endothelium.[5]
-
-
Concentration-Response Curve Generation:
-
Wash the vessel thoroughly with KH buffer and allow it to return to baseline.
-
Pre-constrict the vessel again with PE to a stable plateau.
-
Add cumulative concentrations of levcromakalim (e.g., 1 nM to 100 µM) to the bath, allowing the response to stabilize at each concentration.[8]
-
-
Data Acquisition: Record the isometric tension continuously using a data acquisition system.
Data Analysis The relaxation at each concentration is expressed as a percentage of the pre-constriction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the levcromakalim concentration to generate a concentration-response curve. Calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum relaxation) values using non-linear regression analysis.
Caption: Ex Vivo Wire Myography Workflow.
Protocol 2: In Vivo Assessment using Non-Invasive Tail-Cuff Plethysmography
This protocol describes a common non-invasive method to screen for the effects of systemically administered this compound on blood pressure in rodents.[9]
Principle A small cuff is placed around the base of the animal's tail to temporarily occlude blood flow. A sensor distal to the cuff detects the return of blood flow as the cuff is deflated. The pressure at which flow returns corresponds to the systolic blood pressure. This method is suitable for repeated measurements in conscious animals.[10]
Materials and Reagents
-
Non-Invasive Blood Pressure (NIBP) system with tail cuffs and restrainers (e.g., CODA, Kent Scientific)
-
Heating platform or lamp
-
This compound formulation for administration (e.g., oral gavage, subcutaneous injection)
-
Vehicle control
Procedure
-
Acclimatization: Acclimate the animals to the restrainers and the procedure for several days before the experiment to minimize stress-induced blood pressure variations.[9]
-
Animal Preparation: Place the conscious animal into an appropriate restrainer. Position the animal on a warming platform set to maintain a normal body temperature, which is crucial for detecting tail pulses.
-
Cuff Placement: Place the occlusion cuff and the volume-pressure recording (VPR) sensor cuff on the base of the tail.
-
Baseline Measurement: Record a stable baseline blood pressure by performing several measurement cycles (typically 10-20 cycles per session).
-
Drug Administration: Administer this compound or vehicle to the animal via the chosen route.
-
Post-Dose Measurement: Measure blood pressure at multiple time points after administration (e.g., 15, 30, 60, 120 minutes) to determine the onset, magnitude, and duration of the vasodilatory (hypotensive) effect.
Data Analysis Calculate the mean systolic blood pressure, diastolic blood pressure, and heart rate for each time point. The primary endpoint is the change in blood pressure from baseline (ΔBP) at each post-dose time point. Compare the ΔBP between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA, t-test).
Caption: In Vivo Tail-Cuff Blood Pressure Workflow.
Protocol 3: In Vivo Assessment using Radiotelemetry
This protocol provides the gold standard for continuous and stress-free monitoring of blood pressure, heart rate, and activity in conscious, freely moving animals.[11]
Principle A small, sterile telemetry transmitter is surgically implanted into the animal. The transmitter measures arterial pressure directly (e.g., from the abdominal aorta) and wirelessly transmits the data to a receiver placed under the animal's cage. This allows for continuous, long-term data collection without the stress of handling or restraint.[12]
Materials and Reagents
-
Telemetry system (transmitters, receivers, data acquisition software)
-
Surgical tools for sterile implantation
-
Anesthetics and analgesics
-
This compound formulation and vehicle
Procedure
-
Surgical Implantation:
-
Anesthetize the animal. Under sterile surgical conditions, implant the telemetry transmitter's body into the peritoneal cavity.
-
Insert the pressure-sensing catheter into the abdominal aorta or femoral artery and secure it.
-
Suture the incisions and provide post-operative care, including analgesia.
-
-
Recovery: Allow the animal to recover fully from surgery for at least 7-10 days before starting the experiment.
-
Baseline Data Collection: Record baseline cardiovascular parameters continuously for at least 24-48 hours to establish a stable diurnal rhythm.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Dose Data Collection: Continue to record data continuously for the desired period (e.g., 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile of the drug's effect on blood pressure and heart rate.
Data Analysis Analyze the continuous data by averaging values over specific time intervals (e.g., 15-minute or 1-hour bins). Calculate the change from the time-matched baseline for each animal. Compare the effects of this compound to the vehicle control group to determine the magnitude and duration of the cardiovascular response.
Quantitative Data Summary
The following table summarizes the typical quantitative data that can be obtained from the described methodologies when assessing a KATP channel opener like levcromakalim.
| Parameter | Methodology | Expected Outcome for a KATP Opener | Example Reference Compound |
| Potency (EC₅₀) | Ex Vivo Wire Myography | Low micromolar to nanomolar range | Levcromakalim, Cromakalim[8] |
| Efficacy (Emax) | Ex Vivo Wire Myography | High percentage of relaxation (>80%) of pre-constricted tone | Sodium Nitroprusside |
| Blood Pressure Change | In Vivo Tail-Cuff | Dose-dependent decrease in systolic and mean arterial pressure | Captopril, Nifedipine[13] |
| Hemodynamic Profile | In Vivo Radiotelemetry | Sustained decrease in blood pressure; possible reflex tachycardia | Hydralazine |
| Arterial Dilation | In Vivo Ultrasound | Increase in arterial diameter following administration[14] | Nitroglycerin[14] |
References
- 1. Facebook [cancer.gov]
- 2. levcromakalim | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. reprocell.com [reprocell.com]
- 6. reprocell.com [reprocell.com]
- 7. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Foslevcromakalim in Pain Modulation Research
Introduction
Foslevcromakalim is a phosphate prodrug of levcromakalim, the pharmacologically active (3S,4R)-enantiomer of cromakalim.[1] Levcromakalim is a potent and selective opener of adenosine triphosphate-sensitive potassium (K-ATP) channels.[1] These channels are crucial regulators of cellular excitability, and their activation leads to membrane hyperpolarization. This fundamental property has positioned K-ATP channel openers as targets for various therapeutic areas, including pain modulation. In the context of pain research, the activation of K-ATP channels is hypothesized to reduce neuronal firing in pain pathways, thereby producing an analgesic effect.
However, the role of levcromakalim itself in pain is complex. While many K-ATP channel openers show antinociceptive properties in preclinical models, intravenous levcromakalim is known to be a reliable inducer of migraine attacks in clinical settings, making it a valuable tool for studying headache pathophysiology.[1][2] This dual identity—a potential analgesic at the cellular level versus a headache-provoking agent systemically—makes this compound a fascinating compound for nuanced pain modulation research. These protocols are designed to guide researchers in exploring both the potential antinociceptive effects and the underlying mechanisms of pain induction by this compound in preclinical models.
Mechanism of Action: K-ATP Channel Modulation
This compound is rapidly converted to levcromakalim in the body. Levcromakalim acts on the K-ATP channels, which are hetero-octameric complexes of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. By binding to the SUR subunit, levcromakalim induces a conformational change that opens the Kir6.x pore. This opening allows for the efflux of potassium ions (K+) down their electrochemical gradient, leading to hyperpolarization of the cell membrane. In neurons, this hyperpolarization makes the cell less likely to reach the threshold for firing an action potential, thereby reducing neuronal excitability and neurotransmitter release. This mechanism is believed to underlie its potential for pain modulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include appropriate control groups (vehicle, positive control) and to randomize and blind experiments to prevent bias.
Protocol 1: Evaluation of Antinociceptive Effects in an Inflammatory Pain Model (Formalin Test)
The formalin test is a widely used model that produces a biphasic pain response, reflecting both acute nociception and a subsequent inflammatory state, which involves central sensitization.[3]
Objective: To assess the ability of this compound to reduce nociceptive behaviors in a model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
-
This compound.
-
Vehicle (e.g., sterile saline with appropriate solubilizing agent like DMSO/Tween 80).
-
Positive control (e.g., Morphine, 5 mg/kg).
-
5% Formalin solution in saline.
-
Observation chambers with mirrors for unobstructed viewing of paws.
-
Syringes for subcutaneous (s.c.) and intraperitoneal (i.p.) injections.
Procedure:
-
Acclimatization: Acclimate animals to the observation chambers for 30 minutes for 2-3 days prior to the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to formalin injection.
-
Administer the positive control (Morphine) 30 minutes prior to formalin injection.
-
-
Induction of Nociception:
-
Gently restrain the animal and inject 50 µL (rats) or 20 µL (mice) of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
-
Behavioral Observation:
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time spent licking, biting, or flinching the injected paw.
-
Observations are divided into two phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-formalin.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin.
-
-
-
Data Analysis:
-
Calculate the total duration of nociceptive behaviors for each phase.
-
Compare the results from the this compound-treated groups with the vehicle and positive control groups using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Protocol 2: Evaluation in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
The CCI model mimics peripheral nerve damage and is used to study chronic neuropathic pain, characterized by allodynia and hyperalgesia.
Objective: To determine if this compound can alleviate mechanical allodynia in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250g).
-
Anesthetic (e.g., Isoflurane).
-
4-0 chromic gut sutures.
-
Surgical tools.
-
This compound and vehicle.
-
Von Frey filaments for assessing mechanical thresholds.
Procedure:
-
CCI Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Place four loose ligatures of chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until they elicit a brief twitch in the respective hind limb.
-
Close the incision with sutures. Sham-operated animals will have the nerve exposed but not ligated.
-
-
Development of Allodynia:
-
Allow 7-14 days for neuropathic pain behaviors to develop.
-
Establish a baseline mechanical withdrawal threshold before drug administration using von Frey filaments.
-
-
Assessment of Mechanical Allodynia:
-
Place the animal in a testing cage with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the ipsilateral (injured) hind paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Drug Administration and Testing:
-
Administer a single dose of this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.
-
Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to establish a time-course of action.
-
-
Data Analysis:
-
Convert the paw withdrawal threshold data to percent of maximal possible effect (%MPE).
-
Analyze the data using a two-way repeated measures ANOVA, followed by a post-hoc test.
-
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel compound like this compound in a preclinical pain model.
References
- 1. levcromakalim | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Levcromakalim, an Adenosine Triphosphate-Sensitive Potassium Channel Opener, Dilates Extracerebral but not Cerebral Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetaminophen effects upon formalin-evoked flinching, postformalin, and postincisional allodynia and conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ATP-Sensitive Potassium Channel Function with Foslevcromakalim
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Foslevcromakalim to investigate the function of ATP-sensitive potassium (KATP) channels.
Introduction
This compound is a prodrug that is converted in vivo and in various tissue preparations to its active form, levcromakalim. Levcromakalim is a potent and selective opener of ATP-sensitive potassium (KATP) channels, which are crucial regulators of cellular excitability in various tissues, including smooth muscle, cardiac muscle, and neurons.[1][2] By opening these channels, levcromakalim causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, resulting in cellular relaxation and reduced excitability.[3]
This compound is particularly useful for studying KATP channel function due to its targeted delivery and conversion to the active compound at the site of interest, which can be advantageous in both in vitro and in vivo experimental settings. These notes provide detailed protocols for utilizing this compound and its active metabolite to characterize KATP channel activity in cellular and tissue-based assays.
Mechanism of Action
This compound, a phosphate ester prodrug, is biochemically converted to levcromakalim by endogenous phosphatases present in tissues. Levcromakalim then directly interacts with the sulfonylurea receptor (SUR) subunit of the KATP channel complex, specifically showing high affinity for the SUR2B subunit, which is commonly found in vascular smooth muscle.[4] This interaction promotes the open state of the associated Kir6.x pore-forming subunit, leading to increased potassium conductance and membrane hyperpolarization.
Quantitative Data
The following tables summarize the quantitative data for levcromakalim, the active form of this compound. Researchers should consider that the effective concentration of this compound will depend on the rate and extent of its conversion to levcromakalim in the specific experimental system.
Table 1: Potency of Levcromakalim in Functional Assays
| Assay Type | Tissue/Cell Line | KATP Channel Subtype | Parameter | Value | Reference |
| Vasodilation | Rabbit Isolated Ear | Endogenous | EC50 | 343 ± 41 nM | [1][2] |
| Vasodilation (Hypoxia) | Rabbit Isolated Ear | Endogenous | EC50 | 118 ± 16 nM | [1][2] |
| Membrane Hyperpolarization | HEK-293 cells | Kir6.2/SUR2B | EC50 | 0.534 ± 0.05 µM | [3] |
Experimental Protocols
Protocol 1: Evaluation of Vasodilatory Effects using Isolated Tissue Bath
This protocol describes the methodology to assess the vasodilatory properties of this compound or levcromakalim on isolated arterial rings.
Materials:
-
Isolated tissue bath system with force transducers
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Phenylephrine or other vasoconstrictor
-
This compound or levcromakalim stock solutions (in DMSO or appropriate solvent)
-
Glibenclamide (KATP channel blocker) stock solution
-
Animal model (e.g., rat, rabbit) and appropriate dissection tools
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold Krebs-Henseleit solution.
-
Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the arterial rings in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta).
-
Wash the tissues every 15-20 minutes with fresh Krebs-Henseleit solution.
-
Assess the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
-
Experiment:
-
After washing out the high potassium solution and allowing the tissue to return to baseline, induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, typically 1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound or levcromakalim to the bath at regular intervals (e.g., every 10-15 minutes).
-
Record the relaxation response at each concentration.
-
-
Specificity Control (Optional):
-
To confirm the involvement of KATP channels, pre-incubate a separate set of arterial rings with a KATP channel blocker, such as glibenclamide (e.g., 10 µM), for 20-30 minutes before adding the vasoconstrictor and then repeat the concentration-response curve for this compound or levcromakalim.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: Electrophysiological Recording of KATP Channel Activity using Patch-Clamp
This protocol provides a general framework for measuring KATP channel currents in isolated cells using the whole-cell or inside-out patch-clamp technique.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Cell line expressing KATP channels (e.g., HEK-293 cells transfected with Kir6.2/SUR2B) or primary cells (e.g., vascular smooth muscle cells)
-
Extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with KOH). ATP and ADP can be added to study nucleotide sensitivity.
-
This compound or levcromakalim stock solutions
-
Glibenclamide stock solution
Procedure:
-
Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy.
-
For primary cells, follow a standard isolation protocol.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with a solution containing levcromakalim to observe the activation of KATP channels.
-
To study the effect of this compound, pre-incubation may be necessary to allow for its conversion.
-
-
Inside-Out Patch Configuration:
-
After forming a giga-seal, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
This configuration allows for direct application of drugs and nucleotides to the intracellular face of the channel.
-
Apply levcromakalim to the bath to activate the channels in the patch.
-
-
Specificity Control:
-
Apply glibenclamide to the bath to confirm that the observed currents are mediated by KATP channels.
-
-
Data Analysis:
-
Measure the amplitude of the current at a specific voltage.
-
Construct current-voltage (I-V) relationships.
-
Analyze single-channel recordings (in inside-out mode) to determine open probability and conductance.
-
References
Application Notes and Protocols for Foslevcromakalim Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Foslevcromakalim, a prodrug of the potent ATP-sensitive potassium (K-ATP) channel opener, Levcromakalim. The protocols outlined below are intended for researchers in cardiovascular and ophthalmic pharmacology.
Introduction
This compound is a water-soluble phosphate ester prodrug of Levcromakalim.[1] Levcromakalim is the active enantiomer of Cromakalim and functions as a selective opener of ATP-sensitive potassium (K-ATP) channels.[1][2] This action leads to hyperpolarization of cell membranes and subsequent relaxation of smooth muscle, particularly in the vasculature.[1][3] Initially investigated for its vasodilatory effects as a potential systemic antihypertensive agent, its clinical development for this indication was limited.[1][4] More recently, this compound has been repurposed as a novel topical therapy for glaucoma, where it lowers intraocular pressure (IOP).[1][5] Levcromakalim is also utilized as a pharmacological tool to induce migraine attacks in research settings to investigate the pathophysiology of headache disorders.[6][7]
Mechanism of Action: K-ATP Channel Opening
Levcromakalim's primary mechanism of action involves the opening of K-ATP channels, which are hetero-octameric complexes of four pore-forming inwardly rectifying potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[8][9] The opening of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation and vasodilation.[3][10]
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize quantitative data from representative preclinical studies on this compound and its active form, Levcromakalim.
Table 1: Efficacy of a this compound Prodrug (CKLP1) in Animal Models of Glaucoma
| Animal Model | Drug Concentration | Route of Administration | Outcome Measure | Result |
| TGFβ2-induced ocular hypertensive mice | 5 mM | Topical (once daily) | Episcleral Venous Pressure | 29% reduction[1] |
| Steroid-induced ocular hypertensive mice | 5 mM | Topical (once daily) | Intraocular Pressure (IOP) | 24% reduction[1] |
| DBA/2J mice (chronic glaucoma model) | 5 mM | Topical (once daily) | Episcleral Venous Pressure | 72% reduction[1] |
| Normotensive C57BL/6 mice | 5 mM | Topical (once daily for 5 days) | Intraocular Pressure (IOP) | 18.75% reduction[10] |
| Normotensive Hound Dogs | 0.2% solution | Topical (bilateral) | Intraocular Pressure (IOP) | Significant reduction over extended periods[11] |
| Normotensive African Green Monkeys | 0.2% solution | Topical (bilateral) | Intraocular Pressure (IOP) | Significant reduction over extended periods[11] |
Table 2: Pharmacokinetic Parameters of CKLP1 and Levcromakalim in Hound Dogs Following Topical Administration
| Compound | Cmax (ng/mL) | Tmax (min) | Half-life (min) |
| CKLP1 | 10.5 ± 1.6 | 80.0 ± 34.6 | 295.3 ± 140.4 |
| Levcromakalim | 1.2 ± 0.2 | 120 | 96.2 ± 27.0 |
Table 3: Effect of Levcromakalim on Mesenteric Artery Cells from Spontaneously Hypertensive Rats (SHR)
| Cell Type | Levcromakalim Concentration (µmol/L) | Outcome Measure | Result |
| Wistar Kyoto (WKY) rat cells | 0.1 | ATP-sensitive K+ current | Apparent current induced[3] |
| Spontaneously Hypertensive Rat (SHR) cells | 0.1 | ATP-sensitive K+ current | No apparent current induced[3] |
| WKY rat cells | > 0.1 | ATP-sensitive K+ current | Dose-dependent increase[3] |
| SHR cells | > 0.1 | ATP-sensitive K+ current | Dose-dependent increase (right-shifted dose-response)[5] |
Experimental Protocols
In Vivo Efficacy in a Glaucoma Model
This protocol describes the induction of ocular hypertension in mice and the evaluation of this compound's effect on IOP.
Materials:
-
This compound ophthalmic solution
-
Vehicle control solution
-
Dexamethasone acetate suspension
-
C57BL/6J mice
-
Tonometer for measuring murine IOP
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation and Baseline IOP: Acclimate mice to handling and IOP measurement procedures for at least 3 days prior to the experiment.[10] Record baseline IOP for each animal.
-
Induction of Ocular Hypertension: Inject dexamethasone acetate into the conjunctival fornix of one eye of each mouse on a weekly basis.[1] The contralateral eye can be injected with the vehicle as a control.
-
Monitoring IOP: Monitor the IOP of both eyes weekly to confirm the development of ocular hypertension in the dexamethasone-treated eye.[1]
-
Treatment: Once a stable elevation in IOP is achieved, randomly assign mice to treatment and control groups. Administer a single drop of this compound solution to the hypertensive eye of the treatment group once daily.[1] The control group receives the vehicle solution.
-
IOP Measurement: Measure IOP at baseline and at various time points post-administration (e.g., 1, 4, and 24 hours) for the duration of the study (e.g., 5 days).[10]
-
Data Analysis: Calculate the percentage reduction in IOP in the this compound-treated group compared to the vehicle-treated group. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
In Vitro K-ATP Channel Activity Assay
This protocol details an electrophysiological method to assess the effect of Levcromakalim on K-ATP channels in isolated cells.
Materials:
-
Levcromakalim
-
Glibenclamide (a K-ATP channel blocker)
-
Isolated smooth muscle cells (e.g., from rat mesenteric artery)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Pipette solution (intracellular) and bath solution (extracellular)
Procedure:
-
Cell Preparation: Isolate single smooth muscle cells from the desired tissue (e.g., mesenteric artery of Wistar Kyoto rats and spontaneously hypertensive rats).[5]
-
Pipette Preparation: Fill borosilicate glass pipettes with an appropriate intracellular solution.[7]
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on an isolated smooth muscle cell.
-
Baseline Current Recording: Record baseline whole-cell currents.
-
Levcromakalim Application: Perfuse the cell with a bath solution containing Levcromakalim at various concentrations to establish a dose-response relationship.[3]
-
Glibenclamide Application: To confirm the involvement of K-ATP channels, apply glibenclamide (e.g., 3 µmol/L) to block the Levcromakalim-evoked current.[5]
-
Data Analysis: Measure the amplitude and slope conductance of the Levcromakalim-induced current.[3] Compare the dose-response curves between cells from normotensive and hypertensive animals.
Conclusion
The experimental designs detailed in these application notes provide a robust framework for evaluating the efficacy of this compound. The in vivo glaucoma model allows for the assessment of its IOP-lowering effects, while the in vitro patch-clamp assay provides a detailed understanding of its mechanism of action at the cellular level. These protocols, in conjunction with the provided data and diagrams, should serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired action of levcromakalim on ATP-sensitive K+ channels in mesenteric artery cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaucoma Animal Models beyond Chronic IOP Increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single KATP Channel Opening in Response to Action Potential Firing in Mouse Dentate Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular pathways in experimental glaucoma models [frontiersin.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Ocular Hypotensive Effects of the ATP-Sensitive Potassium Channel Opener Cromakalim in Human and Murine Experimental Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Profile and Ocular Hypotensive Effects of Cromakalim Prodrug 1, a Novel ATP-Sensitive Potassium Channel Opener, in Normotensive Dogs and Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Foslevcromakalim in c-Fos Activation Map Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foslevcromakalim, a potent and selective ATP-sensitive potassium (KATP) channel opener, has emerged as a valuable pharmacological tool for investigating neuronal activity and signaling pathways. Its ability to modulate neuronal excitability makes it particularly useful in c-Fos activation map studies. The protein c-Fos, an immediate early gene product, is widely used as a marker for recent neuronal activation. By mapping the expression of c-Fos in response to this compound administration, researchers can identify specific neuronal circuits and brain regions modulated by the opening of KATP channels. This application note provides a comprehensive overview of the use of this compound in c-Fos studies, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound exerts its effects by opening ATP-sensitive potassium (KATP) channels on the neuronal membrane. This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability. In the context of c-Fos studies, this modulation of neuronal activity can be used to either directly assess the impact of KATP channel opening on specific neuronal populations or to investigate its effects in various physiological and pathological models, such as migraine.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to modulation of c-Fos expression.
Applications in c-Fos Activation Map Studies
The primary application of this compound in c-Fos studies has been in the field of migraine research. Chronic migraine is a debilitating neurological disorder, and animal models are crucial for understanding its pathophysiology. Levcromakalim, the active enantiomer of cromakalim, has been used to establish a mouse model of chronic migraine. In this model, repeated administration of levcromakalim induces migraine-like pain behaviors.[1][2]
c-Fos immunohistochemistry is then employed to map neuronal activation in various brain regions implicated in pain processing and migraine pathophysiology. This allows researchers to identify the specific neural circuits that are activated or modulated by KATP channel opening in the context of migraine.
Quantitative Data from Levcromakalim-Induced Chronic Migraine Model
The following table summarizes the c-Fos expression data from a study by Shang et al. (2022), which utilized a levcromakalim-induced chronic migraine mouse model.[1][2]
| Brain Region | Vehicle Control (c-Fos+ cells/mm²) | Levcromakalim (c-Fos+ cells/mm²) | Olcegepant + Levcromakalim (c-Fos+ cells/mm²) | P-value (Veh vs. Lev) |
| Medial Prefrontal Cortex (mPFC) | ~150 | ~350 | ~200 | < 0.05 |
| Anterior Cingulate Cortex (ACC) | ~100 | ~120 | ~110 | > 0.05 |
| Paraventricular Thalamic Nucleus (PVT) | ~50 | ~150 | ~80 | < 0.05 |
| Ventrolateral Periaqueductal Gray (vlPAG) | ~75 | ~80 | ~78 | > 0.05 |
| Spinal Trigeminal Nucleus (Sp5c) | ~40 | ~120 | ~60 | < 0.05 |
Data are approximate values derived from the published study for illustrative purposes.
Experimental Protocols
This section provides a detailed protocol for a c-Fos activation map study using this compound, based on the methodology described by Shang et al. (2022) and supplemented with standard immunohistochemistry procedures.[1][2]
Experimental Workflow
Caption: Experimental workflow for a c-Fos activation study using this compound.
Detailed Methodology
1. Animal Model and Drug Administration:
-
Animals: Adult male C57BL/6J mice are commonly used.[2]
-
Housing: Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation to the housing conditions before the start of the experiment.
-
This compound Administration:
2. Tissue Collection and Preparation:
-
Perfusion: Two hours after the final injection, deeply anesthetize the mice (e.g., with pentobarbital). Perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[2]
-
Brain Extraction and Post-fixation: Carefully extract the brains and post-fix them in 4% PFA overnight at 4°C.[2]
-
Cryoprotection: Transfer the brains to a 30% sucrose solution in PBS at 4°C until they sink.
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 30 µm thick) using a cryostat. Collect sections in PBS.
3. c-Fos Immunohistochemistry (Free-Floating Method):
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Antigen Retrieval (Optional but Recommended): Incubate sections in a citrate buffer (pH 6.0) at 95°C for 10 minutes. Allow to cool to room temperature.
-
Permeabilization: Incubate in 0.3% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution) in the blocking solution overnight at 4°C.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500 dilution) in the blocking solution for 2 hours at room temperature.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Signal Amplification and Visualization:
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualize the signal using a 3,3'-diaminobenzidine (DAB) solution.
-
Alternatively, for fluorescence, use a fluorescently labeled secondary antibody and mount with a DAPI-containing mounting medium.
-
-
Mounting and Coverslipping: Mount the stained sections onto glass slides, air dry, dehydrate through an ethanol series, clear in xylene, and coverslip.
4. Data Analysis:
-
Imaging: Capture images of the brain regions of interest using a bright-field or fluorescence microscope.
-
Quantification: Count the number of c-Fos-positive nuclei within defined areas of each brain region. This can be done manually or with the aid of image analysis software.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare c-Fos expression between the this compound-treated group and the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.[1]
Logical Relationship in Migraine Model
Caption: Logical flow of using this compound to map neuronal activation in a migraine model.
Conclusion
This compound is a powerful tool for dissecting the role of KATP channels in neuronal function. Its application in c-Fos activation map studies, particularly in the context of migraine, has provided valuable insights into the neural circuits underlying this complex disorder. The protocols and data presented in this application note offer a solid foundation for researchers and drug development professionals interested in utilizing this approach to explore the effects of KATP channel modulation on neuronal activity in various physiological and pathological conditions.
References
Troubleshooting & Optimization
Troubleshooting Foslevcromakalim solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with foslevcromakalim in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to levcromakalim and cromakalim?
This compound is a water-soluble phosphate ester prodrug of levcromakalim.[1] In the experimental environment, it is designed to be converted to levcromakalim, which is the pharmacologically active molecule. Levcromakalim is the specific (3S,4R)-enantiomer of the racemic mixture cromakalim and is a potent and selective opener of adenosine triphosphate-sensitive potassium (KATP) channels.[1] The primary mechanism of action involves the hyperpolarization of cell membranes, leading to the relaxation of smooth muscle.[1]
Q2: What is the primary mechanism of action of this compound's active form, levcromakalim?
Levcromakalim is a potassium channel opener that specifically targets ATP-sensitive potassium (KATP) channels. The opening of these channels increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and leading to the relaxation of smooth muscle cells.
Q3: In which solvent should I dissolve this compound for my in vitro experiments?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 60 mg/mL (163.80 mM) with the aid of ultrasonication and warming to 60°C.[2] It is crucial to use newly opened, hygroscopic DMSO to ensure maximal solubility.[2]
Troubleshooting Guide: this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions for in vitro studies.
Problem: this compound is not dissolving properly in DMSO.
-
Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of this compound.[2] Always use a new, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Solution 2: Apply heat and sonication. Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[2] Be cautious with the temperature to avoid degradation of the compound.
-
Solution 3: Prepare a more dilute stock solution. If you are still facing solubility issues, try preparing a stock solution at a lower concentration.
Problem: Precipitation occurs when diluting the DMSO stock solution in aqueous media (e.g., cell culture medium, PBS).
-
Solution 1: Lower the final DMSO concentration. The final concentration of DMSO in your working solution should be kept as low as possible, preferably below 0.5%, to avoid cellular toxicity and precipitation.
-
Solution 2: Use a co-solvent system for the final dilution. For challenging dilutions, a co-solvent system can be employed. Here are some protocols that yield a clear solution at ≥ 3 mg/mL:[2]
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
-
Solution 3: Add the stock solution to the aqueous medium while vortexing. Slowly add the DMSO stock solution dropwise into the aqueous medium while continuously vortexing to ensure rapid and even dispersion. This can help prevent localized high concentrations that lead to precipitation.
-
Solution 4: Prepare the working solution fresh. Due to the potential for precipitation over time, it is recommended to prepare the final working solution immediately before use.
Problem: I am observing unexpected effects or low efficacy in my experiment.
-
Solution 1: Verify the final concentration and solubility. Ensure that your final working concentration does not exceed the solubility limit in the aqueous medium. Any precipitation will lead to a lower effective concentration.
-
Solution 2: Run a solvent control. Always include a vehicle control (e.g., cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
-
Solution 3: Check the stability of this compound in your experimental conditions. The stability of the compound can be influenced by the pH, temperature, and components of your cell culture medium. Consider performing a stability study if you suspect degradation. Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its active form, levcromakalim.
| Compound | Solvent | Maximum Concentration | Notes |
| This compound | DMSO | 60 mg/mL (163.80 mM)[2] | Requires ultrasonication and warming to 60°C.[2] |
| Levcromakalim | DMSO | ≥ 50 mg/mL (174.62 mM) | Hygroscopic DMSO can impact solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block set to 60°C
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 60 mg/mL stock, add 1 mL of DMSO to 60 mg of this compound).
-
Vortex the tube for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 10-15 minutes.
-
Transfer the tube to a 60°C water bath or heating block for 10 minutes, vortexing occasionally, until the solution is clear.[2]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2]
-
Protocol 2: Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol provides a general workflow for assessing the effect of this compound (which will convert to levcromakalim) on KATP channels using whole-cell patch-clamp electrophysiology.
-
Cell Preparation:
-
Culture cells expressing the KATP channel of interest (e.g., HEK293 cells stably transfected with Kir6.x and SURx subunits) on glass coverslips.
-
Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 Mg-ATP. Adjust pH to 7.2 with KOH. Note: The ATP concentration can be varied to study the ATP-sensitivity of the channel.
-
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage steps or ramps to elicit KATP channel currents.
-
Establish a stable baseline recording of KATP channel activity.
-
Prepare a working solution of this compound by diluting the DMSO stock solution into the external solution immediately before use. The final DMSO concentration should be ≤ 0.1%.
-
Perfuse the cells with the this compound-containing external solution and record the changes in KATP channel current. An increase in outward current is expected.
-
After recording the effect, wash out the compound with the external solution to observe any reversal of the effect.
-
Visualizations
References
Technical Support Center: Optimizing Foslevcromakalim Dosage for Neuroprotective Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of foslevcromakalim and related K-ATP channel openers in neuroprotection studies. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Disclaimer: this compound is a prodrug that is converted to its active form, cromakalim. Much of the existing preclinical neuroprotection research has been conducted with cromakalim or its active enantiomer, levcromakalim. The following guidance is based on this body of literature and should be adapted as appropriate for this compound-specific experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in neuroprotection?
This compound, through its active metabolite cromakalim, is an ATP-sensitive potassium (K-ATP) channel opener.[1] In neurons, the opening of K-ATP channels leads to potassium ion efflux, which hyperpolarizes the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability. In the context of neuroprotection, this mechanism is thought to be beneficial by counteracting the excessive neuronal depolarization and excitotoxicity that occurs during ischemic events.[2][3]
Q2: What are the key signaling pathways involved in this compound-mediated neuroprotection?
The primary signaling event is the opening of the K-ATP channel. This leads to a cascade of downstream effects, including:
-
Reduced Calcium Influx: By hyperpolarizing the neuronal membrane, this compound reduces the activation of voltage-gated calcium channels, thereby limiting the influx of calcium that triggers excitotoxic cell death pathways.[2]
-
Inhibition of Excitatory Neurotransmitter Release: The hyperpolarization of presynaptic terminals can decrease the release of excitatory neurotransmitters like glutamate, further reducing excitotoxicity.[2]
-
Mitochondrial Protection: Some evidence suggests that K-ATP channel openers can have direct effects on mitochondrial K-ATP channels, which may play a role in preserving mitochondrial function and reducing the production of reactive oxygen species (ROS) during cellular stress.[4]
Q3: How should I prepare this compound or cromakalim for in vitro and in vivo experiments?
For in vivo studies in rats, cromakalim has been prepared by dissolving it in sterile distilled water for intraperitoneal injections. For in vitro experiments, cromakalim is often dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in the cell culture medium to the final desired concentration. It is crucial to prepare fresh solutions for each experiment to ensure stability and potency. Always include a vehicle control in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no neuroprotective effect observed. | Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a significant effect. | Perform a dose-response study to determine the optimal concentration for your specific experimental model. |
| Incorrect Timing of Administration: The drug may be administered too late after the insult to be effective. | In models of acute neuronal injury, administer this compound prior to or immediately following the insult. | |
| Drug Instability: The compound may have degraded due to improper storage or handling. | Prepare fresh solutions for each experiment and store stock solutions according to the manufacturer's instructions. | |
| Inconsistent results between experiments. | Variability in Experimental Model: The severity of the induced neuronal injury may vary between experiments. | Standardize your injury model to ensure consistent and reproducible results. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | Maintain consistent cell culture practices and use cells within a defined passage number range. | |
| Observed cytotoxicity at higher concentrations. | Off-target Effects: High concentrations of the drug may lead to non-specific effects and cellular toxicity. | Determine the maximum non-toxic concentration in your model system before conducting neuroprotection assays. |
| Cardiovascular side effects in in vivo studies (e.g., hypotension). | Systemic Vasodilation: K-ATP channel openers are potent vasodilators.[2] | Monitor cardiovascular parameters (e.g., blood pressure) during in vivo experiments. Consider targeted delivery methods to the central nervous system to minimize systemic exposure. |
Data Presentation: Dosage and Efficacy
The following tables summarize representative dosages of cromakalim used in preclinical neuroprotection studies. These should serve as a starting point for optimizing this compound dosage in your experiments.
Table 1: In Vivo Dosages of Cromakalim for Neuroprotection
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rabbit (Experimental Subarachnoid Hemorrhage) | Intravenous | 0.1 - 0.3 mg/kg | Attenuation of cerebral vasospasm | [5] |
| Rat (Cerebral Ischemia-Reperfusion) | Intraperitoneal | 10 mg/kg | Reduced neurological score and brain hemisphere weight difference | [6] |
Table 2: In Vitro Concentrations of Cromakalim for Neuroprotection
| Cell Model | Insult | Concentration Range | Observed Effect | Reference |
| Primary Rat Neuronal Cultures | Chemical Ischemia (Iodoacetic Acid) | 10 µM | Increased neuronal resistance to injury | [7] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Chemical Ischemia
This protocol is adapted from a study investigating the neuroprotective effects of cromakalim in primary rat neuronal cultures subjected to chemical ischemia.[7]
-
Cell Culture:
-
Plate primary rat cortical neurons in 96-well plates at a suitable density.
-
Culture the neurons for at least 7 days to allow for maturation.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Pre-treat the neuronal cultures with varying concentrations of this compound or vehicle control for 15 minutes.
-
-
Induction of Chemical Ischemia:
-
Prepare a solution of iodoacetic acid (e.g., 150 µM) in cell culture medium.
-
After the drug pre-treatment, replace the medium with the iodoacetic acid solution to induce metabolic poisoning.
-
Incubate the cells for a defined period (e.g., 150 minutes).
-
-
Reperfusion and Assessment of Cell Viability:
-
After the ischemic insult, remove the iodoacetic acid solution and replace it with fresh, pre-warmed cell culture medium.
-
Allow the cells to "reperfuse" for a set time (e.g., 1 hour).
-
Assess neuronal viability using a standard method such as the MTT assay or by counting viable cells using trypan blue exclusion.
-
Protocol 2: In Vivo Neuroprotection Assay in a Rat Model of Cerebral Ischemia-Reperfusion
This protocol is based on a study evaluating the neuroprotective effects of cromakalim in a rat model of cerebral ischemia-reperfusion injury.[6]
-
Animal Model:
-
Use adult male Wistar rats.
-
Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 2 hours), followed by reperfusion.
-
-
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle for intraperitoneal injection.
-
Administer this compound or vehicle control at a predetermined time point relative to the ischemic insult (e.g., at the time of reperfusion).
-
-
Neurological Assessment:
-
At various time points after reperfusion (e.g., 24 hours, 48 hours), assess the neurological deficit using a standardized scoring system.
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Section the brains and stain with a marker of cell death (e.g., TTC staining) to measure the infarct volume.
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Neuroprotection
Caption: Signaling pathway of this compound's neuroprotective action.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Experimental workflow for an in vitro neuroprotection assay.
References
- 1. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic administration of the potassium channel activator cromakalim attenuates cerebral vasospasm after experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Foslevcromakalim off-target effects
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on identifying and mitigating potential off-target effects of Foslevcromakalim. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a water-soluble phosphate ester prodrug of levcromakalim.[1] After administration, it is converted in vivo by phosphatases to its active form, levcromakalim.[2] Levcromakalim is the pharmacologically active (3S,4R)-enantiomer of cromakalim.[1] Its primary mechanism is the potent and selective opening of adenosine triphosphate-sensitive potassium (K-ATP) channels.[1] This action increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle.[1]
Q2: What are the known or potential off-target effects of this compound and related compounds?
While specific off-target profiling data for this compound is not extensively published, inferences can be drawn from its parent compound, cromakalim, and other K-ATP channel openers like diazoxide.
-
Mitochondrial Targets: Diazoxide, another well-known K-ATP channel opener, has been shown to have off-target effects on mitochondrial components, including F0F1 ATP synthase and succinate dehydrogenase.[3][4][5] These interactions can confound studies on mitochondrial bioenergetics.[6] Researchers using this compound should consider the possibility of similar effects.
-
Other Ion Channels: Some potassium channel openers can alter the expression of other voltage-gated potassium (Kv) channels.[7] For instance, studies have shown that diazoxide can change the mRNA levels of channels like Kcna6 and Kcnq2 in brain tissue.[7] Such changes could represent a longer-term, indirect off-target effect.
-
Cardiovascular System: As a potent vasodilator, a primary systemic effect of levcromakalim is lowering blood pressure.[1] While the prodrug this compound has been developed for topical use to minimize systemic exposure, researchers should be aware of potential cardiovascular effects in in vivo models if significant systemic absorption occurs.[2]
Q3: How does the tissue-specific expression of K-ATP channel isoforms affect experimental results?
K-ATP channels are hetero-octameric complexes composed of four inwardly rectifying potassium channel (Kir6.x) subunits and four sulfonylurea receptor (SUR) subunits. Different combinations of these subunits form various channel isoforms with distinct tissue distributions and pharmacological sensitivities.[5] For example, the SUR1/Kir6.2 combination is prevalent in pancreatic beta-cells, while SUR2A/Kir6.2 is found in cardiac muscle and SUR2B/Kir6.2 in smooth muscle. This diversity means that the potency and effect of this compound can vary significantly between different cell types and tissues, which is a critical factor in experimental design and data interpretation.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to this compound Application
-
Possible Cause 1: Inefficient Prodrug Conversion. this compound requires enzymatic conversion by phosphatases to become the active levcromakalim. This conversion may be inefficient or absent in certain experimental systems, such as cell-free assays or in cell lines with low phosphatase activity.
-
Troubleshooting Steps:
-
Confirm Enzyme Presence: Verify that your experimental system (e.g., cell lysate, tissue preparation) contains active phosphatases.
-
Use the Active Compound: As a positive control, perform a parallel experiment using levcromakalim directly to confirm that the target K-ATP channels are functional.
-
Pre-incubation: If using a purified system, consider pre-incubating this compound with a phosphatase like alkaline phosphatase before application.
-
-
-
Possible Cause 2: Low or Absent K-ATP Channel Expression. The cell line or tissue under investigation may not express K-ATP channels, or may express isoforms with low sensitivity to cromakalim-type openers.
-
Troubleshooting Steps:
-
Verify Expression: Use qPCR or Western blot to confirm the expression of Kir6.x and SUR subunits.
-
Use Pharmacological Controls: Test for a response to a different class of K-ATP channel opener (e.g., diazoxide) and a K-ATP channel blocker (e.g., glibenclamide). A response to these agents can confirm the presence of functional channels.
-
-
Issue 2: Unexpected Changes in Cellular Metabolism or Viability
-
Possible Cause: Off-Target Mitochondrial Effects. Similar to other K-ATP openers, this compound's active metabolite may interact with mitochondrial proteins involved in cellular respiration and energy production, potentially leading to cytotoxicity or altered metabolic function unrelated to plasma membrane K-ATP channels.[8]
-
Troubleshooting Steps:
-
Assess Mitochondrial Function: Perform a cellular respiration assay (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in response to the compound.
-
Use a Structurally Unrelated Opener: Compare the observed effects with those of a different K-ATP channel opener (e.g., pinacidil) to determine if the effect is specific to the cromakalim chemical class.
-
Mitochondrial-Specific K-ATP Modulation: Use a specific mitochondrial K-ATP channel blocker, such as 5-hydroxydecanoate (5-HD), to see if the unexpected effect can be reversed, which would suggest an on-target mitochondrial K-ATP effect rather than a different off-target interaction.
-
-
Data on Potential Off-Target Sites of K-ATP Openers
The following table summarizes potential off-target sites based on data from the broader class of K-ATP channel openers. This information should be used to guide control experiments, as these interactions have not been specifically confirmed for this compound.
| Potential Target Class | Specific Example(s) | Potential Experimental Impact | Reference |
| Mitochondrial Proteins | F0F1 ATP Synthase, Succinate Dehydrogenase (SDH) | Altered ATP synthesis and cellular respiration, confounding metabolic studies. | [3] |
| Other Ion Channels | Voltage-gated potassium (Kv) channels (e.g., Kcna, Kcnq families) | Long-term changes in cellular excitability and membrane potential due to altered gene expression. | [7] |
| Enzymes | Protein Kinase C (PKC) | Modulation of intracellular signaling pathways, potentially affecting cell growth, differentiation, and apoptosis. | [8] |
Experimental Protocols
Protocol: Counter-Screening for Off-Target Effects on Voltage-Gated Calcium Channels (VGCCs)
Since this compound's primary effect is membrane hyperpolarization, it is crucial to determine if it also has direct off-target effects on other voltage-sensitive ion channels that could confound results. This protocol outlines a method for assessing effects on VGCCs using whole-cell patch-clamp electrophysiology.
Objective: To determine if levcromakalim (the active form of this compound) directly modulates L-type VGCC currents.
Materials:
-
HEK293 cells stably expressing human Cav1.2, α2δ, and β2 subunits.
-
External solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose. pH adjusted to 7.4 with CsOH.
-
Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH.
-
Levcromakalim stock solution (10 mM in DMSO).
-
Nifedipine (positive control VGCC blocker, 10 mM stock in DMSO).
-
Patch-clamp electrophysiology rig.
Methodology:
-
Cell Preparation: Plate the HEK293-Cav1.2 cells onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiology Setup:
-
Establish a whole-cell patch-clamp configuration.
-
Set the holding potential to -80 mV to ensure VGCCs are in a closed, available state.
-
Use a voltage step protocol to elicit VGCC currents. A typical protocol is a 200 ms step to +10 mV from the -80 mV holding potential, repeated every 15 seconds.
-
-
Baseline Recording:
-
Perfuse the cell with the external solution.
-
Record stable baseline VGCC currents for at least 3-5 minutes. The peak inward current should be consistent over this period.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of levcromakalim (e.g., 1 µM, 10 µM).
-
Continue recording for 5-10 minutes or until the current reaches a new steady state.
-
-
Washout:
-
Perfuse the cell with the control external solution to wash out the compound and observe any reversal of the effect.
-
-
Positive Control:
-
At the end of the experiment, apply a saturating concentration of nifedipine (e.g., 10 µM) to confirm that the recorded currents are from L-type VGCCs by observing complete or near-complete block.
-
-
Data Analysis:
-
Measure the peak inward current amplitude for each voltage step.
-
Normalize the current during compound application to the average baseline current.
-
A statistically significant change in current amplitude upon levcromakalim application, which reverses upon washout, would indicate a direct off-target effect.
-
Visualizations
Caption: Primary signaling pathway of this compound and potential off-target interaction.
Caption: Workflow for investigating unexpected experimental results with this compound.
Caption: Decision tree for troubleshooting a lack of response to this compound.
References
- 1. levcromakalim | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Pharmacological Profile and Ocular Hypotensive Effects of Cromakalim Prodrug 1, a Novel ATP-Sensitive Potassium Channel Opener, in Normotensive Dogs and Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stm.bookpi.org [stm.bookpi.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Enhancing the Efficacy of Foslevcromakalim in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of foslevcromakalim and its active moiety, levcromakalim, in experimental settings. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful and reproducible research.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during the experimental use of this compound/levcromakalim.
Question: I am having trouble dissolving this compound/levcromakalim for my experiments. What are the recommended solvents and preparation methods for stock solutions?
Answer:
Poor aqueous solubility is a known issue with levcromakalim, which is why the water-soluble prodrug this compound was developed.[1] However, for many experimental purposes, levcromakalim is used directly. Here are guidelines for preparing stock solutions:
-
For in vitro experiments:
-
This compound: Can be dissolved in DMSO. For example, a 60 mg/mL stock solution can be prepared in DMSO with the aid of ultrasonic warming and heating to 60°C.[2] It's important to use newly opened, hygroscopic DMSO as it significantly impacts solubility.[2]
-
Levcromakalim: A common solvent is DMSO. A stock solution of 10 mM can be prepared in DMSO.[3] For working solutions in aqueous buffers like Krebs solution, a final DMSO concentration of 10% is often used.[4]
-
-
For in vivo experiments:
-
Due to the potential toxicity of DMSO, various vehicle formulations are used to dilute the DMSO stock solution for administration. Here are some examples:
-
Protocol 1: A vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a clear solution of at least 3 mg/mL.[2]
-
Protocol 2: A vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also yield a clear solution of at least 3 mg/mL.[2]
-
Protocol 3: For certain applications, a vehicle of 10% DMSO and 90% Corn Oil can be used.[2]
-
In some mouse models of migraine, levcromakalim is dissolved in DMSO and then diluted in saline to a final DMSO concentration of 2%.[5]
-
-
Important Considerations:
-
Always prepare fresh working solutions for in vivo experiments on the day of use.[4]
-
For stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]
-
If you observe precipitation upon dilution in aqueous buffers, consider using a vehicle with co-solvents as described above or vortexing/sonication to aid dissolution.[2]
Question: What is the typical effective concentration range for levcromakalim in in vitro and in vivo models?
Answer:
The effective concentration of levcromakalim varies depending on the experimental model and the specific endpoint being measured. Here are some general ranges reported in the literature:
-
In Vitro Models:
-
Smooth Muscle Relaxation: Concentrations ranging from 10 nM to 100 µM are commonly used to assess vasorelaxant effects in isolated arteries.[4] Significant inhibition of contractions is often observed in the 1 µM to 10 µM range.[4]
-
Patch-Clamp Electrophysiology: To study KATP channel activity in isolated cells, concentrations around 10 µM are often effective.[6]
-
Cell-Based Assays: In HEK-293 cells expressing KATP channels, levcromakalim has shown an EC50 of 0.534 µM for membrane hyperpolarization.[7]
-
-
In Vivo Models:
-
Migraine Models (Rodents): A common intraperitoneal (i.p.) dose used to induce migraine-like phenotypes in mice and rats is 1 mg/kg.[1][8][9]
-
Glaucoma Models (Ocular Hypotensive Effects): As the prodrug this compound (QLS-101) is designed for topical ocular administration, dose-response studies are crucial. Levcromakalim itself has demonstrated potent induction of potassium efflux in cell-based assays at concentrations as low as 0.003 µM.[7]
-
Cardiovascular Models (Blood Pressure Reduction): Intravenous administration of lower doses, such as 0.025 mg/kg, has been shown to cause significant vasodilation and a decrease in mean arterial pressure in rats.[10]
-
Question: My results with levcromakalim are inconsistent. What are some potential sources of variability?
Answer:
Inconsistent results can arise from several factors. Here are some common areas to troubleshoot:
-
Compound Stability: Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment.
-
Vehicle Effects: The vehicle used to dissolve levcromakalim can have its own biological effects. Always include a vehicle-only control group in your experiments to account for these potential effects.
-
Animal Model Variability: Factors such as the age, sex, and strain of the animals can influence the response to levcromakalim.[4] Ensure consistency in your animal cohorts.
-
Experimental Conditions: For in vitro experiments, factors like temperature, pH, and oxygenation of buffers can impact results. For in vivo studies, the route of administration and timing of measurements are critical.
-
Off-Target Effects: While levcromakalim is a selective KATP channel opener, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. Consider using a KATP channel blocker, such as glibenclamide (10 µM), to confirm that the observed effects are mediated by KATP channels.[4][7]
Question: How can I confirm that the observed effects of this compound/levcromakalim in my model are specifically due to KATP channel opening?
Answer:
To confirm the mechanism of action, you can perform the following experiments:
-
Pharmacological Inhibition: Pre-treatment with a selective KATP channel blocker, such as glibenclamide, should antagonize the effects of levcromakalim.[4][7] If the effects of levcromakalim are reversed or significantly reduced in the presence of glibenclamide, it provides strong evidence for the involvement of KATP channels.
-
Electrophysiology: Using patch-clamp techniques on isolated cells, you can directly measure the opening of KATP channels in response to levcromakalim.[11] This will manifest as an outward potassium current, leading to membrane hyperpolarization.
-
Use of Knockout Animals: If available, using animals with genetic deletion of KATP channel subunits (e.g., Kir6.1 or SUR2) can provide definitive evidence. The effects of levcromakalim should be absent or significantly diminished in these animals compared to wild-type controls.
Data Presentation
Table 1: In Vitro Efficacy of Levcromakalim in Various Assays
| Assay Type | Tissue/Cell Line | Parameter Measured | Effective Concentration/Potency | Reference |
| Smooth Muscle Relaxation | Guinea Pig Trachea | IC50 for relaxation | 490 nM | [3] |
| Smooth Muscle Relaxation | Rat Mesenteric Arteries | Relaxation | Dose-dependent relaxation observed from 10 nM to 100 µM | [4] |
| Membrane Hyperpolarization | HEK-hKir6.2/SUR2B cells | EC50 for hyperpolarization | 0.534 ± 0.05 µM | [7] |
| Inhibition of Contractions | Rat Myometrium | Inhibition of spontaneous contractions | 1, 5, and 10 µM inhibited contractions by 34%, 20.1%, and 100% respectively | [4] |
| CGRP Release Assay | Rat Trigeminal Ganglia | CGRP Release | 1 µM tested for ability to stimulate CGRP release | [10] |
Table 2: In Vivo Efficacy of Levcromakalim in Rodent Models
| Experimental Model | Animal Species | Route of Administration | Dose | Observed Effect | Reference |
| Migraine Model | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Induction of tactile hypersensitivity | [1] |
| Migraine Model | Rat | Intraperitoneal (i.p.) | 1 mg/kg | Reduced periorbital mechanical threshold | [8][9] |
| Cardiovascular Model | Rat | Intravenous (i.v.) | 0.025 mg/kg | Dilation of middle meningeal artery and decreased mean arterial pressure | [10] |
Experimental Protocols
Protocol 1: Levcromakalim-Induced Migraine Model in Mice
This protocol is adapted from studies demonstrating the induction of migraine-like pain behavior in mice.[1][12]
-
Animal Preparation:
-
Use adult male C57BL/6J mice (18-26 g).
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimatization to the experimental environment.
-
-
Drug Preparation:
-
Prepare a stock solution of levcromakalim in DMSO.
-
On the day of the experiment, dilute the stock solution in sterile 0.9% saline to the final desired concentration. A final DMSO concentration of 2% is often used.[5]
-
The typical dose of levcromakalim is 1 mg/kg, administered intraperitoneally (i.p.).
-
-
Experimental Procedure:
-
Habituate the mice to the testing apparatus (e.g., von Frey testing chambers) for 30-45 minutes before each testing session.
-
Measure the baseline mechanical sensitivity of the hind paw using von Frey filaments.
-
Administer levcromakalim (1 mg/kg, i.p.) or vehicle control.
-
At a predetermined time point after injection (e.g., 2 hours), re-measure the mechanical sensitivity to assess for hyperalgesia.[13]
-
For chronic models, injections can be repeated every other day for a specified duration (e.g., 9 days).[1]
-
-
Data Analysis:
-
Determine the 50% withdrawal threshold using the up-down method.
-
Compare the withdrawal thresholds between the levcromakalim-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: In Vitro Smooth Muscle Relaxation Assay
This protocol describes a method for assessing the vasorelaxant effects of levcromakalim on isolated blood vessels.[14]
-
Tissue Preparation:
-
Euthanize the animal (e.g., rat or guinea pig) according to approved institutional protocols.
-
Carefully dissect the desired artery (e.g., mesenteric artery) and place it in cold Krebs-Ringer bicarbonate solution.
-
Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the arterial rings in organ chambers filled with Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
-
Experimental Setup:
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with solution changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a sustained contraction in the arterial rings using a contractile agent such as phenylephrine (e.g., 1 µM) or a high potassium solution (e.g., 60 mM KCl).
-
Once the contraction has stabilized, add levcromakalim cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Construct a concentration-response curve and calculate the EC50 value for levcromakalim-induced relaxation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to smooth muscle relaxation.
Caption: Experimental workflow for a levcromakalim-induced migraine model in mice.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Levcromakalim | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of cromakalim-induced relaxations in the smooth muscle cells of guinea-pig mesenteric artery and vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Levcromakalim provokes an acute rapid-onset migraine-like phenotype without inducing cortical spreading depolarization | springermedizin.de [springermedizin.de]
- 9. Levcromakalim provokes an acute rapid-onset migraine-like phenotype without inducing cortical spreading depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CGRP-dependent signalling pathways involved in mouse models of GTN- cilostazol- and levcromakalim-induced migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A c-Fos activation map in nitroglycerin/levcromakalim-induced models of migraine | springermedizin.de [springermedizin.de]
- 14. ahajournals.org [ahajournals.org]
Refining experimental protocols for Foslevcromakalim research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Foslevcromakalim research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Levcromakalim?
This compound is a water-soluble phosphate ester prodrug of Levcromakalim.[1][2] Levcromakalim is a potent activator of ATP-sensitive potassium (K-ATP) channels, which leads to hyperpolarization of cell membranes and relaxation of smooth muscle.[1] this compound itself is inactive and requires enzymatic conversion to Levcromakalim to exert its pharmacological effects.
Q2: How is this compound converted to its active form, Levcromakalim?
This compound is converted to Levcromakalim through hydrolysis of its phosphate ester group by alkaline phosphatases (ALPs).[2] These enzymes are ubiquitously expressed on cell surfaces in various tissues, including the intestine, liver, bone, and kidney.
Q3: My this compound experiment is showing no effect. What are the possible reasons?
There are several potential reasons for a lack of effect in your experiment:
-
Inadequate Prodrug Conversion: The tissue or cell model you are using may have low alkaline phosphatase activity, leading to insufficient conversion of this compound to the active Levcromakalim.
-
Incorrect Drug Concentration: The concentration of this compound may be too low to produce a measurable effect after conversion.
-
Suboptimal Incubation Time: The incubation time may not be sufficient for adequate conversion and subsequent channel activation.
-
Drug Instability: this compound or the active Levcromakalim may be unstable under your experimental conditions.
-
Target Channel Insensitivity: The specific K-ATP channel subtype in your experimental model may be insensitive to Levcromakalim.
Troubleshooting Guides
Issue 1: Low or No Drug Effect
Troubleshooting Steps:
-
Verify Alkaline Phosphatase Activity: Confirm that your cell or tissue model expresses sufficient levels of alkaline phosphatase. You can perform an ALP activity assay to quantify the enzymatic activity. Tissues like intestinal mucosa have high ALP activity, while cell lines like MDCK have minimal activity.[1][3]
-
Optimize Incubation Time: Increase the pre-incubation time with this compound to allow for more complete conversion to Levcromakalim. A time-course experiment can help determine the optimal incubation period.
-
Increase this compound Concentration: Perform a dose-response experiment with a wider range of this compound concentrations.
-
Positive Control: Use Levcromakalim as a positive control to confirm that the K-ATP channels in your system are responsive.
-
Add Exogenous Alkaline Phosphatase: In in vitro preparations with low endogenous ALP activity, consider adding purified alkaline phosphatase to the incubation medium to ensure complete conversion of this compound.
Issue 2: High Variability in Experimental Results
Troubleshooting Steps:
-
Standardize Tissue Preparation: The activity of alkaline phosphatase can vary between tissue preparations. Standardize your dissection and tissue handling procedures to minimize variability.
-
Control for pH and Temperature: Alkaline phosphatase activity is sensitive to pH and temperature. Ensure that these parameters are consistent across all experiments.
-
Assess Prodrug Stability: this compound stability in your experimental buffer can impact results. Prepare fresh solutions for each experiment and protect from light if necessary.
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Wire Myography
This protocol is adapted for the use of this compound to assess its vasorelaxant effects on isolated arterial segments.
Methodology:
-
Tissue Preparation: Isolate arterial segments (e.g., mesenteric artery, aorta) from a suitable animal model and mount them in a wire myograph system containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Pre-contraction: Allow the tissues to equilibrate for at least 60 minutes. Pre-contract the arterial rings with a vasoconstrictor agent such as phenylephrine or serotonin to achieve a stable submaximal contraction.
-
This compound Incubation: Add this compound cumulatively to the organ bath at increasing concentrations. Due to the need for enzymatic conversion, the incubation time at each concentration should be extended (e.g., 20-30 minutes) to allow for conversion to Levcromakalim and subsequent vasodilation.
-
Data Acquisition: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
Quantitative Data (Hypothetical):
| Concentration of this compound (µM) | Incubation Time (min) | Expected Vasorelaxation (% of Pre-contraction) |
| 0.01 | 30 | 5-15 |
| 0.1 | 30 | 20-40 |
| 1 | 30 | 50-70 |
| 10 | 30 | 80-95 |
| 100 | 30 | >95 |
Protocol 2: Patch-Clamp Electrophysiology on Isolated Smooth Muscle Cells
This protocol outlines the procedure for measuring K-ATP channel currents in single smooth muscle cells in response to this compound.
Methodology:
-
Cell Isolation: Isolate single smooth muscle cells from the desired tissue using enzymatic digestion.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings. The intracellular pipette solution should contain a low concentration of ATP to facilitate the opening of K-ATP channels.
-
This compound Application: Perfuse the cells with an external solution containing this compound. Allow sufficient time for the prodrug to be converted by cell surface alkaline phosphatases.
-
Current Measurement: Apply a series of voltage steps to elicit membrane currents and measure the outward K+ current. An increase in the outward current that is sensitive to the K-ATP channel blocker glibenclamide indicates the activation of these channels by Levcromakalim.
Quantitative Data (Hypothetical):
| This compound Concentration (µM) | Perfusion Time (min) | Expected Increase in Outward K+ Current (pA/pF) |
| 0.1 | 15 | 10-20 |
| 1 | 15 | 30-50 |
| 10 | 15 | 80-120 |
| 100 | 15 | >150 |
Visualizations
Caption: Signaling pathway of this compound activation and its effect on smooth muscle cells.
Caption: General experimental workflow for studying the effects of this compound.
References
Technical Support Center: Navigating In Vivo Administration of Foslevcromakalim
Welcome to the technical support center for foslevcromakalim. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
This compound is a water-soluble phosphate ester prodrug of levcromakalim. Levcromakalim is the pharmacologically active (3S,4R)-enantiomer of cromakalim, a potent opener of adenosine triphosphate-sensitive potassium (KATP) channels. The primary challenge with levcromakalim for in vivo administration is its poor water solubility. This compound was developed to overcome this limitation, offering significantly improved aqueous solubility for easier formulation and administration.
Q2: How does this compound work?
Upon in vivo administration, this compound is rapidly converted to the active compound, levcromakalim, by ubiquitously present enzymes called alkaline phosphatases. Levcromakalim then acts by opening KATP channels on the plasma membrane of cells, particularly smooth muscle cells. This channel opening leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. In vascular smooth muscle, this hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to vasodilation.
Q3: What are the primary research applications of this compound?
Initially developed for ophthalmic use to lower intraocular pressure in glaucoma, the systemic effects of levcromakalim on vasodilation make this compound a valuable tool for cardiovascular research, including studies on hypertension and cerebral vasospasm. Additionally, levcromakalim is used as a pharmacological tool to induce migraine attacks in clinical research, suggesting a role for this compound in neuroscience research related to pain and neuronal excitability.
Q4: What are the potential advantages of using this compound over levcromakalim in in vivo studies?
The main advantage is the enhanced water solubility, which simplifies formulation for parenteral administration (e.g., intravenous, intraperitoneal). This avoids the need for potentially confounding solubilizing agents that are often required for levcromakalim.
Q5: Are there any known side effects or off-target effects of levcromakalim that I should be aware of?
Yes, the primary pharmacological effect of levcromakalim is vasodilation, which can lead to a drop in blood pressure (hypotension) and reflex tachycardia. In human studies, levcromakalim is known to induce headaches, a factor that has limited its systemic therapeutic development but makes it a useful tool for migraine research.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound.
-
Problem: The compound is not dissolving completely in aqueous buffers.
-
Solution: While this compound is water-soluble, its solubility can be influenced by pH and buffer composition.
-
Ensure the pH of your vehicle is compatible with the phosphate ester. A neutral to slightly alkaline pH is generally favorable for the stability of phosphate esters.
-
For high concentrations, consider using co-solvents as outlined in the formulation table below. Gentle warming and sonication can also aid dissolution.
-
Always use high-purity water and freshly prepared buffers.
-
Issue 2: Inconsistent or lack of expected biological effect.
-
Problem: No significant physiological response (e.g., drop in blood pressure) is observed after administration.
-
Possible Causes & Solutions:
-
Inadequate conversion to levcromakalim: While alkaline phosphatases are widespread, their activity can vary between tissues and species. Ensure your dose is sufficient and consider measuring plasma levels of both this compound and levcromakalim to confirm conversion.
-
Dose is too low: The required dose will depend on the animal model, route of administration, and the specific biological question. Refer to the pharmacokinetic data below and consider a dose-response study.
-
Rapid clearance: The half-life of both the prodrug and the active compound is relatively short. Consider the timing of your experimental measurements in relation to the administration time.
-
Route of administration: Oral bioavailability of phosphate prodrugs can be variable due to gut wall metabolism. For initial studies, parenteral routes like intravenous (IV) or intraperitoneal (IP) are recommended for more predictable exposure.
-
Issue 3: Observing unexpected side effects.
-
Problem: The animal exhibits signs of distress, such as lethargy or excessive grooming, that are not anticipated.
-
Possible Causes & Solutions:
-
Hypotension: The vasodilatory effects of levcromakalim can cause a significant drop in blood pressure. Monitor blood pressure and consider reducing the dose.
-
Headache-like symptoms (in relevant models): In models that can assess pain or discomfort, be aware of the potential for headache-like side effects.
-
Formulation issues: If using co-solvents, ensure they are well-tolerated at the administered volume and concentration.
-
Data Presentation
Table 1: Solubility of this compound in Various Vehicles
| Vehicle Composition | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (8.19 mM) | A clear solution can be achieved. Suitable for parenteral administration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (8.19 mM) | A clear solution. Cyclodextrins can improve solubility and stability. |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (8.19 mM) | Suitable for oral or subcutaneous administration where a lipid-based vehicle is desired. |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Data not specified | This compound is described as water-soluble. Empirical determination of solubility is recommended. |
Table 2: Pharmacokinetic Parameters of a Cromakalim Prodrug (CKLP1) and Levcromakalim Following Intravenous Administration (0.25 mg/kg) in Rabbits[1]
| Compound | T½ (min) | Tmax (min) | Cmax (ng/mL) |
| CKLP1 (Prodrug) | 61.8 ± 55.2 | 19.8 ± 23.0 | 1968.5 ± 831.0 |
| Levcromakalim | 85.0 ± 37.0 | 61.0 ± 32.0 | 10.6 ± 1.2 |
Note: CKLP1 is a novel water-soluble cromakalim prodrug and its pharmacokinetic profile is expected to be similar to that of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Dissolution:
-
Weigh the required amount of this compound.
-
First, dissolve the this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear after each addition. Gentle vortexing can be used to aid mixing.
-
-
Final Concentration: Adjust the final volume with saline to achieve the desired concentration.
-
Administration: For intravenous administration in rodents, use a 27-30 gauge needle and inject slowly into the lateral tail vein. The maximum injection volume should not exceed 5 mL/kg.
Protocol 2: Intraperitoneal Injection in Mice
-
Formulation: Prepare the this compound solution as described in Protocol 1 or in a suitable aqueous buffer like sterile PBS.
-
Restraint: Restrain the mouse by grasping the scruff of the neck to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution. The maximum injection volume is typically up to 10 mL/kg.
Visualizations
Signaling Pathway of this compound Action
Caption: Conversion of this compound and its mechanism of action.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for in vivo studies.
Technical Support Center: Foslevcromakalim Stability in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Foslevcromakalim in various experimental buffers. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug of Levcromakalim, a potent activator of ATP-sensitive potassium (KATP) channels.[1] In experimental systems, this compound is converted to its active form, Levcromakalim. Levcromakalim then binds to the sulfonylurea receptor (SUR) subunit of the KATP channel, leading to channel opening.[2] This increases potassium ion efflux from the cell, causing hyperpolarization of the cell membrane and resulting in smooth muscle relaxation and vasodilation.[3]
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare concentrated stock solutions, which can then be diluted into aqueous experimental buffers immediately before use. Unused stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: What are the primary factors that can affect the stability of this compound in my experiments?
The stability of this compound and its active form, Levcromakalim, in aqueous buffers can be influenced by several factors:
-
pH: Like many ester-containing compounds, this compound is susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions.[4][5][6][7] Generally, stability is greatest at a neutral to slightly acidic pH.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[8][9] Therefore, it is crucial to maintain recommended temperatures during experiments and storage.
-
Buffer Composition: Certain buffer components can catalyze degradation reactions. It is important to use high-purity reagents and consider the potential for interactions.
-
Presence of Enzymes: If working with biological samples such as plasma or tissue homogenates, enzymatic degradation of the ester linkage in this compound can occur.[4][5]
-
Light Exposure: Some compounds are sensitive to photodegradation. While specific data for this compound is limited, it is good practice to protect solutions from light.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound in the experimental buffer. | Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Use the stability data in the tables below to select a buffer and temperature that minimize degradation over the time course of your experiment. |
| Incomplete conversion of the prodrug this compound to the active Levcromakalim. | Ensure your experimental system has the necessary enzymes (e.g., phosphatases) for prodrug activation. If using a cell-free system, consider using Levcromakalim directly. | |
| Incorrect storage of stock solutions. | Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C and protect from light. | |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound at the desired concentration. | Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration is compatible with your experimental system. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation at higher temperatures. |
| High background signal or unexpected side effects. | Presence of degradation products. | Use a stability-indicating analytical method, such as HPLC, to check the purity of your this compound stock and working solutions.[11][12][13][14] Refer to the stability tables to minimize the formation of degradants. |
Data on Stability of Levcromakalim in Experimental Buffers
While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide representative stability data for its active form, Levcromakalim, based on general principles of ester and benzopyran stability.[4][5][6][7] This data is intended to guide experimental design. For critical applications, it is recommended to perform your own stability studies.
Table 1: Estimated Percentage of Levcromakalim Remaining in Different Buffers at 37°C
| Time (hours) | PBS (pH 7.4) | TRIS-HCl (pH 7.4) | Acetate (pH 5.0) | Carbonate (pH 9.0) |
| 0 | 100% | 100% | 100% | 100% |
| 1 | 98% | 97% | 99% | 92% |
| 4 | 92% | 90% | 96% | 75% |
| 8 | 85% | 82% | 92% | 58% |
| 24 | 65% | 60% | 80% | 30% |
Table 2: Estimated Effect of Temperature on Levcromakalim Stability in PBS (pH 7.4)
| Time (hours) | 4°C | 25°C (Room Temp) | 37°C |
| 0 | 100% | 100% | 100% |
| 1 | >99% | 99% | 98% |
| 4 | >99% | 96% | 92% |
| 8 | 99% | 92% | 85% |
| 24 | 97% | 80% | 65% |
Experimental Protocols
Protocol for Assessing Levcromakalim Stability in an Experimental Buffer
This protocol outlines a general method for determining the stability of Levcromakalim in a specific buffer using High-Performance Liquid Chromatography (HPLC), a common technique for stability-indicating assays.[11][12][13][14]
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of Levcromakalim (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the experimental buffer of interest (e.g., PBS, pH 7.4).
-
Dilute the Levcromakalim stock solution in the experimental buffer to the final working concentration (e.g., 100 µM).
-
-
Incubation:
-
Aliquot the Levcromakalim-buffer solution into several vials.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Protect the solutions from light.
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), remove a vial from incubation.
-
Immediately analyze the sample by a validated stability-indicating HPLC method. The method should be able to separate the parent Levcromakalim peak from any potential degradation products.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection is typically performed using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the peak area of Levcromakalim at each time point.
-
Calculate the percentage of Levcromakalim remaining relative to the initial time point (t=0).
-
Plot the percentage of Levcromakalim remaining versus time to determine the degradation kinetics.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Activation pathway of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 14. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Foslevcromakalim experimental results
Technical Support Center: Foslevcromakalim Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with this compound.
Frequently Asked Questions (FAQs)
Why am I seeing inconsistent results with this compound?
Inconsistent results can arise from several factors related to the compound's properties and the experimental setup. This compound is a water-soluble phosphate ester prodrug of levcromakalim, the active enantiomer of cromakalim.[1][2][3] The conversion to its active form, levcromakalim, is a critical step for its function as an ATP-sensitive potassium (K-ATP) channel opener.[2][3]
Common Sources of Variability:
-
Compound Stability and Storage: this compound's stability in solution can be affected by temperature, light, and pH. Improper storage can lead to degradation and reduced potency.
-
Solubility Issues: While this compound was developed to improve aqueous solubility over cromakalim[2][4], precipitation can still occur, especially in complex media or at high concentrations.
-
Incomplete Prodrug Conversion: The conversion of this compound to levcromakalim is typically mediated by enzymes like alkaline phosphatases.[3] The efficiency of this conversion can vary between different cell types or tissues, leading to inconsistent effective concentrations of the active compound.
-
Cell Health and Passage Number: The responsiveness of cells to K-ATP channel openers can be influenced by their general health, passage number, and confluency.[5][6]
-
Assay Conditions: Variations in incubation time, temperature, and reagent concentrations can all contribute to result variability.[6]
What is the best way to prepare and store this compound solutions?
Proper preparation and storage of this compound solutions are crucial for obtaining reproducible results.
Detailed Protocol for Solution Preparation and Storage:
-
Reconstitution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in a high-quality, sterile solvent. While this compound is water-soluble, for initial stock solutions, using a small amount of DMSO before diluting with aqueous buffers can ensure complete dissolution, especially for high concentrations.
-
For in vivo studies, a common vehicle for the parent compound, cromakalim, is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] This may also be a suitable starting point for this compound formulations.
-
-
Storage of Stock Solutions:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Protect solutions from light by using amber vials or by wrapping vials in foil.
-
-
Preparation of Working Solutions:
-
Prepare fresh working solutions from the stock solution for each experiment.
-
Ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with your experimental system and is kept consistent across all experimental groups, including vehicle controls.
-
Quantitative Data Summary: Solubility of Cromakalim
Since this compound is a prodrug designed for improved solubility, specific data is less common than for its active form, cromakalim. The following table summarizes known solubility information for cromakalim, which can be a useful reference.
| Solvent Mixture | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [7] |
My cells are not responding to this compound. What are the possible causes?
A lack of cellular response can be due to issues with the compound, the cells, or the experimental design.
Troubleshooting Flowchart for No Cellular Response
References
- 1. Facebook [cancer.gov]
- 2. levcromakalim | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [ita.promega.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Times for Foslevcromakalim in Cell-Based Assays
Welcome to the technical support center for the use of Foslevcromakalim in your research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell-based assays?
This compound is a phosphate ester prodrug of levcromakalim.[1] In an aqueous environment, such as cell culture media or in vivo, it is converted to its active form, levcromakalim.[1] Levcromakalim is a potent activator of ATP-sensitive potassium (KATP) channels.[2] The opening of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[3] This change in membrane potential can modulate various cellular processes, including cell signaling, proliferation, and viability.
Q2: How long should I incubate my cells with this compound?
The optimal incubation time for this compound depends on several factors, including the cell type, the assay being performed, and the concentration of the compound. Since this compound is a prodrug, a key consideration is the time required for its conversion to the active form, levcromakalim.
-
Short-term assays (minutes to hours): For assays measuring rapid cellular responses like changes in membrane potential or ion flux, shorter incubation times are generally sufficient. The conversion of this compound to levcromakalim and the subsequent opening of KATP channels can occur relatively quickly.
-
Long-term assays (24-72 hours): For assays assessing endpoints like cell viability, proliferation, or gene expression, longer incubation times are typically required. This allows for the accumulation of the active compound and for the downstream cellular effects to manifest.
A time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental setup.
Q3: What concentration of this compound should I use?
The effective concentration of this compound is dependent on the rate of its conversion to levcromakalim and the sensitivity of the cell line to levcromakalim. The half-maximal effective concentration (EC50) of levcromakalim can vary between cell types. For example, in HEK-293 cells expressing the human Kir6.2/SUR2B KATP channel subunits, the EC50 for levcromakalim-induced membrane hyperpolarization is approximately 0.534 µM.[4] It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A typical starting range for levcromakalim is between 10 nM and 100 µM.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Insufficient incubation time: The prodrug may not have had enough time to convert to its active form, levcromakalim. 2. Low concentration: The concentration of this compound may be too low to elicit a response. 3. Cell line lacks target KATP channels: The cell line you are using may not express the specific KATP channel subunits that are sensitive to levcromakalim. 4. Compound degradation: this compound or the active levcromakalim may be unstable in your cell culture medium over long incubation periods. | 1. Optimize incubation time: Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation period for your assay. 2. Optimize concentration: Conduct a dose-response experiment with a wide range of this compound concentrations. 3. Confirm target expression: Verify the expression of Kir6.x and SURx subunits in your cell line using techniques like qPCR or Western blotting. 4. Check compound stability: If possible, analyze the concentration of levcromakalim in the culture medium over time using methods like LC-MS/MS. |
| High background or inconsistent results | 1. Cell health and viability: Unhealthy or overly confluent cells can lead to inconsistent responses. 2. Uneven cell seeding: Inconsistent cell numbers across wells will result in variable data. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.[5] 4. Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at higher concentrations. | 1. Maintain healthy cell cultures: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[5] 2. Ensure uniform cell seeding: Use a consistent and optimized cell seeding density for your assay.[5] 3. Minimize edge effects: Fill the outer wells of the plate with sterile water or PBS to reduce evaporation. 4. Use appropriate solvent controls: Include a vehicle control (medium with the same concentration of solvent used for the drug) in your experiments. Keep the final solvent concentration as low as possible. |
| Unexpected or off-target effects | 1. Activation of other ion channels: At higher concentrations, some potassium channel openers may have effects on other types of ion channels. 2. Modulation of other signaling pathways: The cellular response to KATP channel opening can be complex and may involve downstream signaling pathways that are not directly related to potassium flux. | 1. Use a KATP channel blocker: To confirm that the observed effect is mediated by KATP channels, pre-incubate the cells with a specific KATP channel blocker, such as glibenclamide, before adding this compound.[6] 2. Investigate downstream signaling: If you suspect off-target effects, you can explore the involvement of other signaling pathways using specific inhibitors or by analyzing the activation of key signaling proteins. |
Data Presentation
Table 1: Conversion of this compound to Levcromakalim in Human Ocular Tissues
This table summarizes the percentage of this compound (10 µM) converted to its active form, levcromakalim, after 4 and 24 hours of incubation at 37°C in various human ocular tissues. This data provides a general reference for the conversion timeline of the prodrug.
| Tissue | % Conversion at 4 hours | % Conversion at 24 hours |
| Iris | 0.90% | 3.93% |
| Ciliary Body | Not Detected | 2.55% |
| Trabecular Meshwork | Not Detected | 1.60% |
| Sclera | Not Detected | 1.61% |
| Cornea | Not Detected | 0.77% |
| Retina | Not Detected | 0.74% |
| Optic Nerve | Not Detected | 0.89% |
| Aqueous Humor | Not Detected | Not Detected |
| Vitreous Humor | Not Detected | Not Detected |
Data adapted from a study on the ocular hypotensive properties of QLS-101 (this compound).
Table 2: Levcromakalim EC50 Values in a Recombinant Cell Line
This table shows the half-maximal effective concentration (EC50) of levcromakalim for inducing membrane hyperpolarization in a specific recombinant cell line.
| Cell Line | KATP Channel Subunits | Levcromakalim EC50 (µM) |
| HEK-293 | hKir6.2/SUR2B | 0.534 ± 0.05 |
Data from a study on the ocular hypotensive properties of QLS-101 (this compound).[4]
Experimental Protocols
1. General Protocol for Optimizing this compound Incubation Time in a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the optimal incubation time of this compound for a cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours. After incubation, add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value at each time point. The optimal incubation time will be the one that provides a clear dose-response relationship and a stable IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. biocompare.com [biocompare.com]
- 6. Impaired action of levcromakalim on ATP-sensitive K+ channels in mesenteric artery cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KATP Channel Openers: Foslevcromakalim and Diazoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel KATP channel opener foslevcromakalim and the well-established agent diazoxide. By presenting key experimental data, detailed methodologies, and visual aids, this document serves as a resource for selecting the appropriate compound for specific research and development applications.
Introduction to KATP Channel Openers
Adenosine triphosphate (ATP)-sensitive potassium (KATP) channels are crucial links between a cell's metabolic state and its electrical activity.[1] These channels are found in various tissues, including pancreatic beta-cells, vascular smooth muscle, cardiac muscle, and neurons.[1] By opening or closing in response to the intracellular ATP/ADP ratio, they regulate cellular functions such as insulin secretion, muscle contraction, and neuronal excitability.[1]
KATP channel openers (KCOs) are a diverse group of compounds that activate these channels, leading to membrane hyperpolarization. This action results in effects like smooth muscle relaxation (vasodilation) and inhibition of insulin release.[1][2] This guide focuses on two prominent KCOs:
-
This compound: A water-soluble phosphate ester prodrug of levcromakalim.[3] Levcromakalim is the pharmacologically active (3S,4R)-enantiomer of cromakalim, a benzopyran derivative known for its potent vasodilatory properties.[3] this compound (also known as QLS-101) is being developed as a topical therapy for glaucoma.[3][4]
-
Diazoxide: A benzothiadiazine derivative used clinically to treat hyperinsulinism due to its potent inhibitory effect on insulin secretion from pancreatic beta-cells.[5][6] It also possesses antihypertensive properties through its action on vascular smooth muscle.[6][7]
Mechanism of Action
KCOs promote the open state of the KATP channel, increasing potassium efflux from the cell. This leads to hyperpolarization of the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration mediates the final physiological response, such as smooth muscle relaxation or reduced hormone secretion.
While both this compound (via its active form, levcromakalim) and diazoxide operate through this general mechanism, they exhibit significant differences in their interaction with the KATP channel subunits. The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][8]
-
Diazoxide shows a preference for channels containing the SUR1 subunit, which is predominant in pancreatic beta-cells.[5][9] This selectivity is the basis for its strong inhibitory effect on insulin secretion. It also activates channels with SUR2B subunits found in smooth muscle.[8]
-
Cromakalim and its enantiomer levcromakalim are more potent activators of KATP channels in vascular smooth muscle, which are typically composed of SUR2B/Kir6.x subunits, than those in pancreatic beta-cells (SUR1/Kir6.2).[10] This explains its powerful vasorelaxant effects with minimal impact on glucose homeostasis at therapeutic doses.[10]
Caption: Signaling pathway of KATP channel openers.
Comparative Performance Data
Experimental data reveals significant pharmacological differences between cromakalim (the parent compound of levcromakalim) and diazoxide.
Table 1: Comparative Potency and Efficacy
| Parameter | Cromakalim | Diazoxide | Tissue/Model | Reference |
| Vasodilation | ||||
| 86Rb+ Efflux Stimulation | ~100x more potent | 1x | Rat aorta & portal vein | [10] |
| Hypotensive Effect | ~100x more potent | 1x | In vivo (rats) | [10] |
| Insulin Secretion | ||||
| Effect on Plasma Glucose | Minimal effect at equihypotensive doses | >2-fold increase | In vivo (rats) | [10] |
| Ocular Hypotension | ||||
| IOP Reduction (single dose) | 3.3 ± 0.4 mm Hg | 3.9 ± 0.6 mm Hg | Wild-type mice | [4] |
Table 2: Pharmacological and Side Effect Profile
| Feature | This compound / Levcromakalim | Diazoxide |
| Primary Pharmacological Effect | Potent vasodilation | Potent inhibition of insulin secretion |
| Therapeutic Applications | Antihypertensive (investigational), Glaucoma (topical prodrug), Migraine induction (research tool)[3] | Hyperinsulinism, Hypertensive emergencies[6][7] |
| Cardioprotection | Demonstrated in experimental models | Demonstrated in experimental models[11][12][13] |
| Neuroprotection | Less characterized | Protective against various neurotoxic insults[14][15] |
| Key Adverse Effects | Headache (systemic administration)[3] | Hyperglycemia, Edema, Pulmonary Hypertension (rare)[10][16] |
| Primary Subunit Selectivity | SUR2B > SUR1 | SUR1 > SUR2B |
Key Experimental Protocols
Protocol 1: 86Rb+ Efflux Assay for K+ Channel Opening in Vascular Smooth Muscle
This protocol is based on methodologies used to assess the functional activity of KCOs in isolated vascular tissues.
Objective: To quantify the potency of KCOs by measuring the rate of 86Rb+ (a surrogate for K+) efflux from pre-loaded vascular smooth muscle tissue.
Methodology:
-
Tissue Preparation: Aorta or portal veins are dissected from rats and cleaned of connective tissue. The vessels are cut into small rings or strips.
-
86Rb+ Loading: Tissues are incubated in a physiological salt solution (PSS) containing 86RbCl for a sufficient period (e.g., 2-3 hours) to allow for cellular uptake.
-
Washout Phase: The tissues are transferred through a series of vials containing non-radioactive PSS at regular intervals (e.g., every 5 minutes) to establish a baseline efflux rate.
-
Compound Addition: After establishing a stable baseline, tissues are exposed to PSS containing the test compound (e.g., levcromakalim or diazoxide) at various concentrations.
-
Sample Collection: The efflux of 86Rb+ into the supernatant is measured by collecting the PSS from each interval.
-
Data Analysis: The radioactivity in both the tissue at the end of the experiment and the collected supernatants is counted using a scintillation counter. The rate of 86Rb+ efflux is calculated as a percentage of the total 86Rb+ in the tissue at that time point. The stimulatory effect of the KCO is determined by comparing the efflux rate in the presence of the compound to the baseline rate.
Caption: Workflow for assessing K+ channel opening.
Protocol 2: In Vivo Migraine Model Induction and Assessment
This protocol describes the use of levcromakalim to induce migraine-like pain in mice, a common preclinical model for studying migraine pathophysiology.
Objective: To establish a chronic migraine model and assess mechanical hypersensitivity.
Methodology:
-
Animal Acclimatization: Mice are allowed to adapt to the experimental environment for at least one week before the start of the study.[17]
-
Drug Administration: Levcromakalim (LEV) is administered intraperitoneally (i.p.) to the mice, often repeatedly (e.g., every other day for several days) to induce a chronic state of hypersensitivity.[18][19]
-
Behavioral Testing (von Frey Test): Mechanical hypersensitivity, a proxy for migraine-associated allodynia, is measured using von Frey filaments.
-
Acclimatization: Mice are placed in individual plexiglass chambers on a wire grid floor and allowed to habituate for 30 minutes.[17]
-
Stimulation: Calibrated von Frey filaments of increasing force are applied to the periorbital region or the hind paw.
-
Response Measurement: A positive response is defined as a quick withdrawal of the head or scratching of the face for periorbital stimulation, or paw withdrawal for hind paw stimulation.[17]
-
Threshold Determination: The mechanical threshold is determined as the lowest force of filament that elicits a response. Testing is typically performed before (basal) and after (acute) LEV injection.[18]
-
Differential Effects and Selectivity
The distinct pharmacological profiles of levcromakalim and diazoxide stem directly from their differential selectivity for KATP channel subunit compositions in various tissues. This makes them suitable for different clinical and research purposes. Diazoxide's potent action on pancreatic SUR1-containing channels makes it a primary treatment for hyperinsulinism, but also causes hyperglycemia as a side effect.[5][10] Conversely, levcromakalim's higher potency on vascular SUR2B-containing channels makes it a powerful vasodilator with less impact on insulin regulation, rendering it a useful tool for cardiovascular research.[10]
Caption: Differential tissue selectivity and effects.
Summary and Conclusion
This compound (acting via levcromakalim) and diazoxide are both valuable KATP channel openers, but their distinct properties govern their utility.
-
This compound/Levcromakalim is the compound of choice for applications requiring potent and selective vasodilation with minimal interference with glucose metabolism. Its development as a topical agent for glaucoma highlights its potential for localized delivery, while its systemic effects make it a gold-standard tool for inducing migraine models in preclinical research.
-
Diazoxide remains a critical agent for studying and treating conditions of insulin excess due to its potent and selective action on pancreatic beta-cells. Its neuroprotective and cardioprotective effects also present avenues for further investigation, though its systemic use is limited by its hyperglycemic side effects.
The choice between these agents should be guided by the specific KATP channel subunit composition of the target tissue and the desired physiological outcome. Understanding their comparative profiles allows researchers and drug developers to leverage their unique strengths for more precise and effective investigation and therapeutic design.
References
- 1. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. levcromakalim | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in vivo comparison of two K+ channel openers, diazoxide and cromakalim, and their inhibition by glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiplicity of Effectors of the Cardioprotective Agent, Diazoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diazoxide is a powerful cardioprotectant but is not feasible in a realistic infarct scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. KATP Channel Opener Diazoxide Prevents Neurodegeneration: A New Mechanism of Action via Antioxidative Pathway Activation | PLOS One [journals.plos.org]
- 15. K(ATP) channel opener diazoxide prevents neurodegeneration: a new mechanism of action via antioxidative pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A c-Fos activation map in nitroglycerin/levcromakalim-induced models of migraine | springermedizin.de [springermedizin.de]
- 18. A c-Fos activation map in nitroglycerin/levcromakalim-induced models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Control Experiments for Validating Foslevcromakalim's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments to validate the mechanism of action of Foslevcromakalim, a prodrug of the ATP-sensitive potassium (KATP) channel opener, Levcromakalim. The guide details experimental protocols and presents comparative data to aid in the design and interpretation of studies aimed at confirming its vasodilatory effects through KATP channel activation.
Introduction to this compound and its Mechanism of Action
This compound is an ophthalmic solution containing a prodrug of Levcromakalim.[1] Upon administration, it is converted to its active form, Levcromakalim, a potent activator of ATP-sensitive potassium (KATP) channels.[1] Levcromakalim, the (3S,4R)-enantiomer of cromakalim, is responsible for the pharmacological activity of the parent compound.[2] Its primary mechanism of action involves the opening of KATP channels in the cell membrane of smooth muscle cells.[2][3] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium (Ca2+). The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent lowering of blood pressure.[3][4]
Signaling Pathway of this compound (Levcromakalim)
The signaling cascade initiated by Levcromakalim is a direct pathway involving the modulation of ion channel activity.
Caption: Signaling pathway of this compound's active metabolite, Levcromakalim.
Control Experiments for Validating the Mechanism of Action
To rigorously validate that this compound's effects are mediated by KATP channel opening, a series of control experiments are essential. These controls help to distinguish the specific mechanism from other potential off-target effects or different vasodilatory pathways.
Negative Control: KATP Channel Blockade
The most critical control is the use of a KATP channel antagonist, such as Glibenclamide , to demonstrate the reversal or inhibition of this compound-induced effects.
Comparative Controls: Alternative Vasodilators
Comparing the effects of this compound with vasodilators that have distinct mechanisms of action provides further evidence for its specific pathway. Key comparators include:
-
Calcium Channel Blockers (e.g., Verapamil, Nifedipine): These drugs directly block L-type calcium channels, preventing Ca2+ influx and causing vasodilation.
-
Nitric Oxide (NO) Donors (e.g., Sodium Nitroprusside): These compounds release NO, which activates guanylyl cyclase, leading to increased cGMP and subsequent smooth muscle relaxation through a different signaling cascade.
Experimental Data and Comparison
The following tables summarize quantitative data from studies evaluating the effects of Levcromakalim and control compounds on KATP channel activity and vascular relaxation.
Table 1: Potency of Levcromakalim on KATP Channel Subtypes
| Compound | KATP Channel Subtype | EC50 (µM) | Reference |
| Levcromakalim | Kir6.2/SUR2B | 0.534 ± 0.05 | [2] |
Table 2: Comparative Vasodilatory Potency in Isolated Arteries
| Compound | Artery Preparation | Pre-contraction Agent | EC50 (µM) | Reference |
| Levcromakalim | Human Portal Vein | Noradrenaline | 4.53 ± 0.12 | [5] |
| Verapamil | Rabbit Aorta | K+ | ~0.03 | [4] |
| Sodium Nitroprusside | Human Radial Artery | U46619 | ~0.19 | [6] |
| Nifedipine | Human Chorionic Arteries | K+ | ~0.01 | [7] |
Table 3: Effect of Glibenclamide on Levcromakalim-Induced Relaxation
| Treatment | Condition | % Inhibition of Relaxation | Reference |
| Levcromakalim + Glibenclamide | Noradrenaline-precontracted human portal vein | Complete prevention | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of this compound's mechanism of action.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the activity of KATP channels in isolated cells.
Objective: To demonstrate that Levcromakalim increases K+ currents through KATP channels and that this effect is blocked by Glibenclamide.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp validation.
Methodology:
-
Cell Preparation: Isolate vascular smooth muscle cells from a suitable source (e.g., rat mesenteric artery) using enzymatic digestion.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Establish a gigaseal and obtain whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
Perfuse the cell with Levcromakalim (e.g., 10 µM) and record the outward K+ current.
-
Co-perfuse with Levcromakalim and Glibenclamide (e.g., 10 µM) to demonstrate inhibition of the current.
-
Fluorescent Membrane Potential Assay
This high-throughput method assesses changes in membrane potential in a population of cells.
Objective: To show that Levcromakalim causes hyperpolarization of the cell membrane, an effect that is reversed by Glibenclamide.
Methodology:
-
Cell Culture: Plate cells expressing KATP channels (e.g., HEK293 cells stably expressing Kir6.2/SUR2B) in a 96- or 384-well plate.
-
Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Incubate the cells with the dye for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Add Levcromakalim at various concentrations and immediately measure the change in fluorescence (a decrease in fluorescence typically indicates hyperpolarization).
-
In separate wells, pre-incubate cells with Glibenclamide (e.g., 10 µM) before adding Levcromakalim to demonstrate blockade of the hyperpolarization.
-
Isolated Artery Tension Studies (Myography)
This ex vivo method measures the contractility of intact blood vessel segments.
Objective: To demonstrate that Levcromakalim induces relaxation of pre-contracted arterial rings and that this relaxation is inhibited by Glibenclamide and is distinct from that of other vasodilators.
Experimental Workflow:
Caption: Workflow for isolated artery tension studies.
Methodology:
-
Tissue Preparation: Isolate thoracic aorta from a rat or mouse and cut into 2-3 mm rings.
-
Mounting: Mount the rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose) gassed with 95% O2/5% CO2 at 37°C.
-
Protocol:
-
Equilibrate the rings under a resting tension of 1-2 g.
-
Induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once a stable plateau is reached, add cumulative concentrations of Levcromakalim to generate a concentration-response curve for relaxation.
-
In separate experiments, generate concentration-response curves for Verapamil and Sodium Nitroprusside for comparison.
-
For the negative control, pre-incubate the rings with Glibenclamide (e.g., 10 µM) for 20-30 minutes before adding the vasoconstrictor and then generate a Levcromakalim concentration-response curve.
-
Conclusion
The validation of this compound's mechanism of action relies on a multi-faceted approach employing specific and comparative control experiments. By demonstrating that the effects of its active metabolite, Levcromakalim, are specifically mediated by the opening of KATP channels and are distinct from other vasodilatory pathways, researchers can confidently establish its pharmacological profile. The detailed protocols and comparative data presented in this guide serve as a valuable resource for designing and interpreting these crucial validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. moleculardevices.com [moleculardevices.com]
- 3. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 4. Comparative effects of verapamil and sodium nitroprusside on contraction and 45Ca uptake in the smooth muscle of rabbit aorta, rat aorta and guinea-pig taenia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Interpreting and validating data from Foslevcromakalim experiments
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Foslevcromakalim, its active metabolite Levcromakalim, and their roles in experimental models of migraine. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways.
This compound is a prodrug that is rapidly converted to its active form, Levcromakalim. Levcromakalim is a potent opener of adenosine triphosphate-sensitive potassium (KATP) channels.[1] This action leads to hyperpolarization of cell membranes and relaxation of smooth muscle, particularly in the vasculature.[2] While initially investigated for hypertension, its propensity to induce headaches has made it a valuable tool in migraine research.[2] Intravenous administration of Levcromakalim is now considered a standard pharmacological method for provoking migraine attacks in controlled clinical settings.[2]
Comparative Data of KATP Channel Openers
The following tables summarize the in vitro potency and in vivo effects of Levcromakalim in comparison to other notable KATP channel openers.
| Drug | Target KATP Channel Subtype(s) | pEC50 / pKi | Primary Investigated Use(s) | Reference(s) |
| Levcromakalim | Kir6.1/SUR2B, Kir6.2/SUR2A | pKi: 6.95 (SUR2B), 6.37 (SUR2A) | Migraine modeling, Glaucoma | [3] |
| Pinacidil | Kir6.1/SUR2B, Kir6.2/SUR2A | - | Hypertension | |
| Nicorandil | KATP channels, Guanylate cyclase activator | - | Angina | [4] |
| Diazoxide | Kir6.2/SUR1 | - | Hypoglycemia | [5] |
Table 1: In Vitro Potency and Primary Uses of KATP Channel Openers. pEC50 and pKi values indicate the potency of the drug, with higher values denoting greater potency.
| Drug | Animal Model | Key Migraine-Relevant Endpoints | Observed Effects | Reference(s) |
| Levcromakalim | Mouse | Mechanical hypersensitivity (von Frey test) | Induces acute and basal mechanical hyperalgesia | [6][7] |
| c-Fos expression in brain regions | Increased c-Fos in mPFC, PVT, and Sp5c | [6] | ||
| Human | Headache induction | Induces migraine attacks in patients | [8] | |
| Middle meningeal artery (MMA) dilation | Significant dilation of the MMA | [8] | ||
| Pinacidil | Dog | Arterial pressure, Cardiac refractory period | Dose-dependent decrease in arterial pressure | [9] |
| Nicorandil | Dog | Arterial pressure, Cardiac refractory period | Dose-dependent decrease in arterial pressure | [9] |
Table 2: In Vivo Effects of KATP Channel Openers in Preclinical and Clinical Models.
Signaling Pathways
The signaling cascade initiated by Levcromakalim in the context of migraine involves multiple interconnected pathways. Opening of KATP channels in vascular smooth muscle cells leads to vasodilation, particularly of extracerebral arteries like the middle meningeal artery.[8] This vasodilation is thought to activate perivascular nociceptors. The calcitonin gene-related peptide (CGRP) signaling pathway is also critically involved, although studies suggest that Levcromakalim can trigger migraine attacks independently of CGRP receptor activation.[3][10][11] Furthermore, nitric oxide (NO) synthesis appears to play a role in the downstream effects of KATP channel opening.[12]
Caption: Signaling pathway of this compound in migraine induction.
Experimental Protocols
Von Frey Test for Mechanical Hypersensitivity
This protocol is used to assess pain-like behavior in rodent models of migraine by measuring the withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments (set of calibrated filaments with varying stiffness)
-
Elevated wire mesh platform
-
Plexiglas enclosures for animal habituation
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a mid-range filament (e.g., 2.0 g) and apply it to the plantar surface of the hind paw with enough force to cause a slight bend in the filament.
-
A positive response is a sharp withdrawal of the paw.
-
If there is a positive response, the next finer filament is used. If there is no response, the next thicker filament is used.
-
The 50% withdrawal threshold is calculated using the up-down method.
Caption: Workflow for the von Frey test.
c-Fos Immunohistochemistry for Neuronal Activation
This technique is used to identify neurons that have been activated by a stimulus, such as the administration of Levcromakalim, by detecting the expression of the immediate early gene c-Fos.
Materials:
-
Microscope slides
-
Primary antibody (e.g., rabbit anti-c-Fos)
-
Secondary antibody (e.g., biotinylated goat anti-rabbit)
-
Avidin-biotin complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Phosphate-buffered saline (PBS)
-
Formalin for tissue fixation
Procedure:
-
Perfuse the animal with saline followed by 4% paraformaldehyde in PBS to fix the brain tissue.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight.
-
Section the brain into 40 µm coronal sections using a vibratome or cryostat.
-
Wash the sections in PBS.
-
Incubate the sections with the primary anti-c-Fos antibody (e.g., at a 1:1000 dilution) for 24-48 hours at 4°C.
-
Wash the sections in PBS and then incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash the sections and incubate with the ABC reagent for 1 hour.
-
Develop the signal by incubating the sections in the DAB substrate solution until the desired staining intensity is reached.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Analyze the number of c-Fos positive cells in specific brain regions using a microscope.
Caption: Workflow for c-Fos immunohistochemistry.
Wire Myography for Vasodilation Assessment
This ex vivo technique measures the contractility of isolated blood vessels and is used to assess the vasodilatory effects of compounds like Levcromakalim.
Materials:
-
Wire myograph system
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
Dissecting microscope and tools
-
Vasoconstrictor (e.g., phenylephrine or U46619)
Procedure:
-
Isolate a segment of the desired artery (e.g., middle meningeal artery) under a dissecting microscope.
-
Mount the artery segment on the two wires of the myograph chamber.
-
Equilibrate the tissue in the Krebs-Henseleit solution bubbled with carbogen at 37°C.
-
Normalize the vessel to its optimal resting tension.
-
Pre-constrict the artery with a vasoconstrictor to a stable plateau.
-
Add cumulative concentrations of Levcromakalim to the bath and record the relaxation response.
-
The relaxation is expressed as a percentage of the pre-constriction.
Caption: Workflow for wire myography.
References
- 1. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development [frontiersin.org]
- 6. reprocell.com [reprocell.com]
- 7. Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.2.3. Wire Myography [bio-protocol.org]
- 9. Effects of cromakalim, pinacidil and nicorandil on cardiac refractoriness and arterial pressure in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGRP-dependent signalling pathways involved in mouse models of GTN- cilostazol- and levcromakalim-induced migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.regionh.dk [research.regionh.dk]
- 12. "Calcitonin gene-related peptide stimulation of nitric oxide synthesis " by Jing Li, Carrie V. Vause et al. [bearworks.missouristate.edu]
Foslevcromakalim: A Comparative Analysis of its Therapeutic Potential in Migraine and Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Foslevcromakalim, a water-soluble phosphate ester prodrug of levcromakalim, is emerging as a compound of interest with a dual therapeutic trajectory. Levcromakalim, its active moiety, is a potent ATP-sensitive potassium (KATP) channel opener. Initially explored as an antihypertensive agent, its powerful vasodilatory effects and propensity to induce headaches have led to its current primary use as a scientific tool for provoking migraine attacks in clinical research. Concurrently, a topical formulation of this compound (QLS-101) is under investigation as a novel treatment for glaucoma, aiming to lower intraocular pressure (IOP). This guide provides a comprehensive comparison of this compound's therapeutic potential against established alternatives in both migraine and glaucoma, supported by available experimental data and detailed methodologies.
Therapeutic Potential in Migraine: A Tool for Research
Levcromakalim's role in migraine is paradoxical. While not a therapeutic agent for migraine, its ability to reliably trigger migraine attacks in patients has made it an invaluable instrument for understanding the pathophysiology of this debilitating neurological disorder.[1] Clinical studies have demonstrated that intravenous levcromakalim induces migraine attacks in 82-100% of patients, highlighting the significance of KATP channel opening in migraine genesis.[2] This effect is believed to be linked to the calcitonin gene-related peptide (CGRP) signaling pathway, a key player in migraine.[3][4]
Comparative Efficacy of Migraine Prophylactic Treatments
The following table summarizes the efficacy of current first-line and novel migraine prophylactic treatments, providing a benchmark against which the mechanisms involving KATP channels can be studied. The data is presented as the percentage of patients achieving at least a 50% reduction in monthly migraine days (MMD), a standard endpoint in migraine clinical trials.
| Treatment Class | Drug | 50% Responder Rate (%) | Placebo Responder Rate (%) |
| Anticonvulsant | Topiramate (50-200 mg/day) | 39 - 60.8 | 23 - 29 |
| Antidepressant | Amitriptyline (10-100 mg/day) | ~55.3 | ~34 |
| Beta-Blocker | Propranolol | 34 | Not specified |
| CGRP Antagonists (mAbs) | Erenumab, Fremanezumab, Galcanezumab, Eptinezumab | ~40 - 60 | ~25 - 39 |
| CGRP Antagonists (Gepants) | Atogepant (10-60 mg/day) | 55.6 - 60.8 | 29 |
Note: Responder rates can vary based on study design, patient population, and specific drug dosage.
Therapeutic Potential in Glaucoma: A Novel IOP-Lowering Agent
This compound is being developed under the name QLS-101 as a topical treatment for glaucoma. The mechanism of action for lowering IOP is hypothesized to be an increase in aqueous humor outflow through the trabecular meshwork and uveoscleral pathways, mediated by the opening of KATP channels in these tissues.
Preclinical and Clinical Development of this compound (QLS-101)
Preclinical studies in normotensive mice have shown that once-daily topical application of QLS-101 significantly lowers IOP.[5] A 0.4% solution of QLS-101 resulted in a sustained IOP reduction of 4.8 ± 0.7 mm Hg over 24 hours.[5]
Recently, Qlaris Bio announced positive results from a Phase 2 clinical trial of QLS-101 in patients with primary open-angle glaucoma or ocular hypertension. The study demonstrated a favorable safety and tolerability profile, with no evidence of hyperemia (eye redness), a common side effect of some glaucoma medications.[6][7] The trial also showed a positive efficacy signal in lowering IOP.[6][7] However, specific quantitative data on the mean IOP reduction in this trial have not yet been publicly released.
Comparative Efficacy of Glaucoma Treatments
The following table provides a comparison of the IOP-lowering efficacy of standard-of-care glaucoma medications.
| Treatment Class | Example Drugs | Mean IOP Reduction (%) |
| Prostaglandin Analogs | Latanoprost, Travoprost, Bimatoprost | 25 - 35 |
| Beta-Blockers | Timolol, Betaxolol | 20 - 25 |
| Alpha-Adrenergic Agonists | Brimonidine | 20 - 25 |
| Carbonic Anhydrase Inhibitors | Dorzolamide, Brinzolamide | 15 - 20 |
| Rho Kinase Inhibitors | Netarsudil | ~20-25 |
Experimental Protocols
Assessment of Mechanical Allodynia in a Mouse Model of Migraine (von Frey Test)
This protocol is used to assess tactile allodynia, a common symptom of migraine, in preclinical models.
Materials:
-
Von Frey filaments of varying calibrated bending forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Habituation: Acclimate mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes for 2-3 days prior to testing.
-
Filament Application: Beginning with the 0.4 g filament, apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.
-
Response Assessment: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.
-
Up-Down Method: If there is no response, the next thickest filament is used. If there is a positive response, the next thinnest filament is used. This is repeated until at least six responses around the 50% withdrawal threshold are recorded.
-
Threshold Calculation: The 50% withdrawal threshold is calculated using the Dixon up-down method.
c-Fos Immunohistochemistry for Neuronal Activation Mapping
This technique is used to identify neurons that have been activated by a stimulus, such as the administration of a migraine-triggering substance like levcromakalim.
Materials:
-
Mouse brain tissue, fixed and sectioned
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight. Cryoprotect the brains in a sucrose solution and section them on a cryostat or vibratome.
-
Washing: Wash sections in PBS to remove residual fixative.
-
Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.
-
Washing: Wash sections in PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections in PBS.
-
Counterstaining: Incubate sections with DAPI for 10-15 minutes to stain cell nuclei.
-
Mounting: Mount sections on glass slides with mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. The number of c-Fos positive cells in specific brain regions is then quantified.
Signaling Pathways and Experimental Workflows
Levcromakalim-Induced Migraine Signaling Pathway
Caption: Levcromakalim signaling pathway in migraine induction.
Experimental Workflow for Preclinical Migraine Model
Caption: Experimental workflow for preclinical migraine research.
This compound (QLS-101) Experimental Workflow for Glaucoma
Caption: this compound (QLS-101) glaucoma research workflow.
References
- 1. Dural Stimulation and Periorbital von Frey Testing in Mice As a Preclinical Model of Headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. European Headache Federation (EHF) critical re-appraisal and meta-analysis of oral drugs in migraine prevention—part 1: amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular Hypotensive Properties and Biochemical Profile of QLS-101, a Novel ATP-Sensitive Potassium (KATP) Channel Opening Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 Data Favorable for QLS-101 Safety, Efficacy | Glaucoma Physician [glaucomaphysician.net]
- 7. qlaris.bio [qlaris.bio]
Safety Operating Guide
Essential Guide to the Proper Disposal of Foslevcromakalim in a Laboratory Setting
For the safety of all laboratory personnel and the protection of our environment, it is imperative that all chemical waste, including the investigational drug Foslevcromakalim, is handled and disposed of with the utmost care and in accordance with all applicable regulations. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals.
Quantitative Data Summary
Due to the limited publicly available information on this compound, a comprehensive quantitative data sheet on its specific disposal parameters is not possible. However, the following table summarizes general considerations for laboratory chemical waste.
| Parameter | Guideline | Source/Recommendation |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 8.0 before disposal, if permissible by local regulations. | General laboratory safety protocols. |
| Container Fill Level | Do not exceed 80% of the container's capacity. | Prudent Practices in the Laboratory. |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | U.S. Environmental Protection Agency (EPA). |
Detailed Disposal Procedures for this compound
This section outlines the essential steps for the safe and compliant disposal of this compound from a research laboratory.
Step 1: Waste Characterization and Segregation
-
Initial Assessment : In the absence of a specific Safety Data Sheet (SDS), treat this compound as a non-hazardous pharmaceutical waste unless your institution's Environmental Health and Safety (EHS) department directs otherwise. Do not assume it is safe for drain or regular trash disposal.
-
Segregation :
-
Solid Waste : Collect unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound in a designated, compatible waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste : Any sharps (needles, syringes, scalpels) contaminated with this compound must be disposed of in a designated sharps container.
-
Step 2: Containerization and Labeling
-
Container Selection :
-
Use chemically resistant containers made of materials such as high-density polyethylene (HDPE).
-
Ensure containers have a secure, leak-proof screw-top cap.
-
The container must be in good condition, free of cracks or residue on the outside.
-
-
Labeling :
-
Clearly label the waste container with a "Hazardous Waste" label (or your institution's equivalent) as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration or an estimated amount of the active pharmaceutical ingredient.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location (building and room number).
-
Any other constituents in the waste stream (e.g., solvents, buffers).
-
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Closure : Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS : Once the waste container is approaching 80% full, or if it has been in storage for a period defined by your institutional policy (typically 90 days), contact your institution's EHS department to arrange for a waste pickup.
-
Documentation : Complete any required waste pickup forms accurately and completely.
-
Do Not Dispose Down the Drain or in Regular Trash : Under no circumstances should this compound or its solutions be poured down the sanitary sewer. Similarly, do not dispose of solid waste contaminated with this compound in the regular municipal trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
